Tripiperidinophosphine
Description
Properties
IUPAC Name |
tri(piperidin-1-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N3P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBPMNDDHGGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)P(N2CCCCC2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161080 | |
| Record name | Phosphine, tripiperidino- | |
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Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13954-38-6 | |
| Record name | 1,1′,1′′-Phosphinidynetris[piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13954-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tripiperidinophosphine | |
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| Record name | Tripiperidinophosphine | |
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| Record name | Phosphine, tripiperidino- | |
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| Record name | 13954-38-6 | |
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| Record name | TRIPIPERIDINOPHOSPHINE | |
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Foundational & Exploratory
synthesis and characterization of tripiperidinophosphine
An In-depth Technical Guide to the Synthesis and Characterization of Tripiperidinophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a trivalent organophosphorus compound. Due to the limited availability of dedicated experimental data for this compound in published literature, this guide presents a robust, generalized synthesis protocol and expected characterization data based on established principles and data from closely related tris(dialkylamino)phosphines.
Introduction
This compound, also known as tris(piperidino)phosphine, is an aminophosphine with the chemical formula P(NC₅H₁₀)₃.[1] Aminophosphines are a class of organophosphorus compounds where the phosphorus atom is bonded to one or more nitrogen atoms.[2] These compounds are of significant interest in coordination chemistry and catalysis due to the ability to tune their steric and electronic properties by modifying the amino substituents.[2] The piperidine moiety, a common scaffold in pharmaceuticals, makes this compound an interesting ligand for potential applications in drug development and medicinal chemistry.
Synthesis of this compound
The most common and straightforward method for the synthesis of tris(dialkylamino)phosphines is the reaction of phosphorus trichloride (PCl₃) with the corresponding secondary amine.[3] The following protocol describes the synthesis of this compound by analogy to the synthesis of tris(diethylamino)phosphine.
Experimental Protocol: Synthesis from Phosphorus Trichloride and Piperidine
Reaction Scheme:
PCl₃ + 6 C₅H₁₀NH → P(NC₅H₁₀)₃ + 3 [C₅H₁₀NH₂]⁺Cl⁻
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine (C₅H₁₀NH)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under an inert atmosphere.
-
A solution of piperidine (6.0 equivalents) in anhydrous diethyl ether is prepared and charged into the flask.
-
The flask is cooled in an ice-salt bath to 0 °C.
-
A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred piperidine solution over a period of 1-2 hours, maintaining the temperature below 5 °C. A white precipitate of piperidinium chloride will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours to ensure the reaction goes to completion.
-
The mixture is cooled to room temperature, and the piperidinium chloride precipitate is removed by filtration under an inert atmosphere. The precipitate should be washed with anhydrous diethyl ether to recover any entrained product.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound as an oil or a low-melting solid.
-
Purification can be achieved by vacuum distillation.
Safety Precautions:
-
Phosphorus trichloride is a corrosive and toxic liquid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Piperidine is a flammable and corrosive liquid.
-
All glassware must be thoroughly dried to prevent the hydrolysis of PCl₃.
-
The reaction should be carried out under an inert atmosphere to prevent the oxidation of the phosphine product.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of organophosphorus compounds.[1]
-
³¹P NMR: This is the most direct method for characterizing phosphines. For tris(aminomethyl)phosphines, the ³¹P chemical shifts are typically in the range of -63 to -59 ppm.[1] A similar upfield chemical shift is expected for this compound. The spectrum is usually acquired with proton decoupling, resulting in a single sharp peak.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the protons of the piperidine rings. Due to the symmetry of the molecule and rapid conformational changes at room temperature, the signals for the α, β, and γ methylene protons are expected to be broad multiplets.[1]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the three non-equivalent carbon atoms of the piperidine rings (α, β, and γ to the nitrogen). The chemical shifts will be in the aliphatic region.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ³¹P | -60 to -70 | Singlet | - |
| ¹H (α-CH₂) | 2.8 - 3.2 | Multiplet | - |
| ¹H (β,γ-CH₂) | 1.4 - 1.7 | Multiplet | - |
| ¹³C (α-C) | 45 - 50 | Doublet | ²J(P,C) ≈ 5-10 |
| ¹³C (β-C) | 25 - 30 | Singlet | - |
| ¹³C (γ-C) | 23 - 27 | Singlet | - |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by the absorptions of the piperidine rings.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930 - 2850 | Strong | C-H stretching (piperidine rings) |
| 1450 - 1470 | Medium | CH₂ scissoring |
| 1000 - 1050 | Medium-Strong | P-N stretching |
| 1100 - 1200 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 283 | High | [M]⁺ (Molecular ion)[1] |
| 199 | Medium | [M - C₅H₁₀N]⁺[1] |
| 116 | Low | [P(NC₅H₁₀)]⁺ |
Potential Applications in Drug Development
While specific applications of this compound in drug development are not yet widely reported, its structural features suggest several potential roles. Aminophosphines are extensively used as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The electron-donating nature of the nitrogen atoms in this compound can influence the reactivity and selectivity of the metal center in a catalytic cycle. Furthermore, the piperidine moieties could be functionalized to introduce other desired properties, such as solubility or specific interactions with biological targets. The related tris(aminomethyl)phosphine complexes have shown antimicrobial and antitumor activities, suggesting that this compound and its derivatives could also be explored for their biological properties.[1]
Conclusion
This technical guide has outlined the . While direct experimental data is sparse, a reliable synthetic protocol can be derived from established methods for analogous compounds. The expected spectroscopic data provide a solid foundation for the identification and characterization of this compound. The unique structural and electronic properties of this compound make it a promising candidate for further investigation, particularly as a ligand in catalysis and for potential applications in medicinal chemistry and drug development.
References
physical and chemical properties of tripiperidinophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripiperidinophosphine, a trivalent organophosphorus compound, and its derivative, this compound oxide, are molecules of significant interest in synthetic chemistry and medicinal applications. This guide provides an in-depth overview of their physical and chemical properties, synthesis, and reactivity. Particular attention is given to the role of the this compound ligand in catalysis and the emerging importance of the phosphine oxide moiety in drug design, exemplified by the anaplastic lymphoma kinase (ALK) inhibitor, brigatinib. Detailed experimental protocols and visual diagrams of key processes are included to facilitate practical application and further research.
Core Physical and Chemical Properties
This compound [tri(piperidin-1-yl)phosphane] is an aminophosphine characterized by a central phosphorus atom bonded to three piperidine rings. Its oxidized form is this compound oxide. The fundamental properties of both compounds are summarized below.
Table 1: Physical and Chemical Properties of this compound and its Oxide
| Property | This compound | This compound Oxide |
| Molecular Formula | C₁₅H₃₀N₃P[1] | C₁₅H₃₀N₃OP |
| Molecular Weight | 283.39 g/mol [1] | 299.39 g/mol |
| CAS Number | 13954-38-6[1] | 4441-17-2 |
| Physical State | - | Colorless to light yellow crystals |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in polar aprotic solvents (e.g., DMF, DMSO); Insoluble in aliphatic hydrocarbons; Aqueous solubility: 2.3 mg/mL at 25°C[2] |
| Thermal Stability | Data not available | Glass Transition (Tg): -15°C; Decomposition Onset: 210°C (under N₂)[2] |
Spectroscopic Data
¹H and ¹³C NMR: The proton and carbon spectra would be expected to show signals corresponding to the piperidine rings. The proximity of these nuclei to the phosphorus atom would result in P-H and P-C coupling, providing valuable structural information.
³¹P NMR: ³¹P NMR is particularly informative for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity.[3][4] The chemical shift of the phosphorus atom is highly dependent on its oxidation state and coordination environment. For this compound, a trivalent phosphine, the ³¹P chemical shift is expected in a specific region, which would shift significantly upon oxidation to the pentavalent this compound oxide. For instance, the oxidation of tricyclohexylphosphine results in a downfield shift of the ³¹P signal.[4]
Table 2: Expected NMR Characteristics
| Nucleus | This compound (Expected) | This compound Oxide (Expected) |
| ¹H | Complex multiplets for piperidine protons, likely showing P-H coupling. | Similar to the phosphine, but with potential shifts due to the electronegative oxygen atom. |
| ¹³C | Signals for the three distinct carbons of the piperidine ring, showing P-C coupling. | Shifts in the carbon signals adjacent to the nitrogen due to the change in the electronic environment of the phosphorus atom. |
| ³¹P | A single resonance in the region typical for aminophosphines. | A single resonance significantly downfield from the corresponding phosphine. |
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of aminophosphines like this compound involves the reaction of phosphorus trichloride with the corresponding amine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Triethylamine (or excess piperidine) as a base
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet, dissolve piperidine (3.3 equivalents) in anhydrous diethyl ether. If not using excess piperidine, use 3 equivalents of piperidine and 3 equivalents of triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the stirred piperidine solution via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The reaction will produce a precipitate of piperidine hydrochloride (or triethylamine hydrochloride). Filter the mixture under an inert atmosphere to remove the salt.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.
-
Purification can be achieved by distillation under reduced pressure or recrystallization from a suitable solvent.
Logical Relationship: Synthesis of this compound
Chemical Reactivity
Oxidation: this compound readily undergoes oxidation to form this compound oxide. This reaction can be carried out using various oxidizing agents, including air (oxygen), hydrogen peroxide, or other peroxides.
Reaction with Sulfur: Similar to other tertiary phosphines, this compound is expected to react with elemental sulfur to form the corresponding this compound sulfide. This reaction is typically rapid and exothermic.[5][6]
Coordination Chemistry: As a phosphine ligand, this compound can donate its lone pair of electrons to a metal center to form coordination complexes. It has been utilized as a ligand in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[7][8]
Applications in Catalysis
This compound serves as an effective ligand in homogeneous catalysis. Its steric bulk and electron-donating properties influence the reactivity and stability of the metal catalyst.
Mizoroki-Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[9][10] Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) has been shown to be a highly active catalyst for this reaction under mild conditions.[7]
Experimental Protocol: Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II)
Materials:
-
[Pd(Cl)₂(cod)] (cod = cycloocta-1,5-diene)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend [Pd(Cl)₂(cod)] in anhydrous THF.
-
To this suspension, add a solution of this compound (2 equivalents) in anhydrous THF.
-
Stir the reaction mixture at room temperature. The formation of the complex is typically rapid.
-
The product, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II), can be isolated by filtration, washed with a small amount of THF, and dried under vacuum.
Experimental Workflow: Mizoroki-Heck Reaction using a this compound-Palladium Catalyst
Role in Drug Development
While this compound itself is not a therapeutic agent, its oxidized form, specifically the phosphine oxide moiety, has gained significant attention in medicinal chemistry. The incorporation of a phosphine oxide group can confer desirable pharmacokinetic and pharmacodynamic properties to a drug molecule.
Brigatinib: A Case Study
Brigatinib (AP26113) is a potent, orally active inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), approved for the treatment of certain types of non-small-cell lung cancer (NSCLC).[11][12] A key structural feature of brigatinib is the presence of a dimethylphosphine oxide group.
Advantages of the Phosphine Oxide Moiety in Brigatinib:
-
Potent Hydrogen Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, which can lead to enhanced binding affinity with the target protein.[13]
-
Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous solubility of the drug molecule, which is often a challenge in drug development.[13]
-
Enhanced Metabolic Stability: The phosphine oxide group is generally stable to metabolic degradation, which can lead to a longer half-life in the body.[13]
-
Vectors for Derivatization: The tetrahedral geometry of the phosphorus atom in a phosphine oxide provides three positions for further chemical modification, allowing for fine-tuning of the drug's properties.[13]
Signaling Pathway: ALK and EGFR Inhibition by Brigatinib
Safety Information
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a versatile organophosphorus compound with applications as a ligand in catalysis. Its corresponding oxide has emerged as a valuable functional group in medicinal chemistry, as demonstrated by the success of the anticancer drug brigatinib. Further research into the synthesis of novel phosphine ligands and the exploration of phosphine oxides in drug design holds significant promise for the development of new catalysts and therapeutic agents. This guide provides a foundational understanding of the core properties and applications of this compound to support these future endeavors.
References
- 1. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound oxide (4441-17-2) for sale [vulcanchem.com]
- 3. barron.rice.edu [barron.rice.edu]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
tripiperidinophosphine CAS number and IUPAC name
CAS Number: 13954-38-6 IUPAC Name: tri(piperidin-1-yl)phosphane
This technical guide provides a summary of the available information on tripiperidinophosphine. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this organophosphorus compound. It should be noted that while the fundamental properties of this compound are documented, extensive experimental protocols and biological data are not widely available in published literature. This guide, therefore, also draws upon general principles of phosphine chemistry to provide a broader context.
Chemical and Physical Properties
This compound, also known by its IUPAC name tri(piperidin-1-yl)phosphane, is a tertiary phosphine characterized by a central phosphorus atom bonded to three piperidine rings.[1] The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13954-38-6 | [1] |
| IUPAC Name | tri(piperidin-1-yl)phosphane | [1] |
| Molecular Formula | C₁₅H₃₀N₃P | [1] |
| Molecular Weight | 283.39 g/mol | [1] |
| Monoisotopic Mass | 283.21773497 Da | [1] |
Synthesis and Experimental Protocols
A plausible, though unverified, method for the synthesis of this compound would involve the reaction of phosphorus trichloride (PCl₃) with an excess of piperidine. This type of reaction is a standard method for the formation of P-N bonds. The stoichiometry would need to be carefully controlled to ensure the substitution of all three chlorine atoms. The reaction would likely be carried out in an inert solvent and under anhydrous conditions to prevent the formation of undesired byproducts.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, the broader class of tertiary phosphines possesses a wide range of uses in chemistry. These compounds are particularly valued as ligands in coordination chemistry and as catalysts in organic synthesis. The electron-donating properties of the nitrogen atoms in the piperidine rings could influence the electronic and steric properties of the phosphorus center, potentially making it a useful ligand for various metal catalysts.
The oxidized form, this compound oxide, has been noted for its utility as a versatile ligand in coordination chemistry, particularly with lanthanide and rare earth metal ions.[2] This suggests that this compound itself could serve as a precursor to such ligands or be used in reactions where a phosphine ligand is required.
Logical Workflow for Phosphine Ligand Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of a tertiary phosphine ligand, which would be applicable to a compound like this compound.
Caption: A generalized workflow for the synthesis of tertiary phosphines.
Signaling Pathways and Biological Activity
There is no available information in the scientific literature to suggest that this compound has been studied for its effects on biological signaling pathways or for any specific biological activity. The piperidine moiety is a common scaffold in many biologically active compounds; however, the biological profile of the complete this compound molecule remains uncharacterized.[3][4]
Conclusion
This compound is a known chemical entity with a defined chemical structure and basic physical properties. However, there is a notable absence of in-depth research into its synthesis, reactivity, and applications in the public domain. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Future investigations would be necessary to determine its utility as a ligand, catalyst, or potential biologically active agent. The information provided in this guide serves as a foundational starting point for any such exploratory work.
References
- 1. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Oxide|CAS 4441-17-2|Supplier [benchchem.com]
- 3. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Asymmetric Catalysis: A Technical Guide to Early Research on Aminophosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on aminophosphine ligands, a class of compounds that proved pivotal in the development of asymmetric catalysis. We will explore the early synthetic methodologies, detailed experimental protocols, and the initial, groundbreaking applications of these ligands in enantioselective reactions. A particular focus will be placed on the seminal work surrounding the DIOP ligand, which set the stage for decades of advancement in the synthesis of chiral molecules, a cornerstone of modern drug development.
Introduction: The Dawn of Chiral Phosphines
The field of asymmetric catalysis, the synthesis of a chiral product from an achiral or prochiral substrate, was revolutionized in the late 1960s and early 1970s. A significant breakthrough in this area was the development of chiral phosphine ligands that could be coordinated to transition metals, creating catalysts capable of inducing high enantioselectivity. Among these, aminophosphine-derived ligands, and specifically DIOP, emerged as a landmark discovery.
The first synthesis of a simple aminophosphine dates back to 1895. However, it was the pioneering work of researchers like Horner, Knowles, and Kagan that unlocked their potential in asymmetric hydrogenation.[1] This guide will provide a detailed look into the early experimental work that laid the groundwork for this critical field of chemistry.
Synthesis of Early Aminophosphine Ligands: The DIOP Ligand
The most widely employed method for the synthesis of aminophosphines involves the condensation of a chlorophosphine with a primary or secondary amine. This straightforward approach allows for the introduction of a wide variety of substituents on both the phosphorus and nitrogen atoms, enabling the tuning of the ligand's steric and electronic properties.
A quintessential example of an early and highly influential chiral ligand derived from this chemistry is (-)-DIOP ((-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). Developed by Kagan and Dang in 1971, DIOP was one of the first C₂-symmetric diphosphine ligands and demonstrated remarkable success in rhodium-catalyzed asymmetric hydrogenation.[2]
Detailed Experimental Protocol: Synthesis of (-)-DIOP from (+)-Tartaric Acid
The synthesis of (-)-DIOP begins with readily available (+)-tartaric acid, proceeding through a multi-step sequence. The following protocol is based on the seminal work of Kagan and Dang.
Step 1: Preparation of Diethyl 2,3-O-Isopropylidene-L-(+)-tartrate
-
A solution of (+)-tartaric acid (150 g, 1 mol) in absolute ethanol (500 mL) is saturated with dry hydrogen chloride gas at 0 °C.
-
The mixture is refluxed for 5 hours and then allowed to stand at room temperature overnight.
-
The solvent is removed under reduced pressure. The residue is dissolved in acetone (1 L) and 2,2-dimethoxypropane (150 mL, 1.2 mol) and a catalytic amount of p-toluenesulfonic acid (1 g) are added.
-
The mixture is stirred at room temperature for 24 hours.
-
The solution is neutralized with sodium bicarbonate, filtered, and the solvent is evaporated. The resulting oil is distilled under vacuum to yield diethyl 2,3-O-isopropylidene-L-(+)-tartrate.
Step 2: Reduction to (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
-
To a suspension of lithium aluminum hydride (38 g, 1 mol) in anhydrous diethyl ether (1 L) at 0 °C, a solution of diethyl 2,3-O-isopropylidene-L-(+)-tartrate (248 g, 1 mol) in anhydrous diethyl ether (500 mL) is added dropwise.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow, successive addition of water (38 mL), 15% aqueous sodium hydroxide (38 mL), and water (114 mL).
-
The white precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to give the diol.
Step 3: Tosylation to afford (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-bis(methyl tosylate)
-
To a solution of the diol (162 g, 1 mol) in pyridine (500 mL) at 0 °C, p-toluenesulfonyl chloride (420 g, 2.2 mol) is added portionwise.
-
The mixture is stirred at 0 °C for 4 hours and then kept at 5 °C for 24 hours.
-
The reaction mixture is poured into ice-water (2 L) and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a mixture of benzene and petroleum ether to yield the ditosylate.
Step 4: Synthesis of (-)-DIOP
-
Sodium diphenylphosphide is prepared by reacting chlorodiphenylphosphine (220.5 g, 1 mol) with sodium sand (46 g, 2 mol) in refluxing dioxane.
-
To the resulting red-brown solution of sodium diphenylphosphide, a solution of the ditosylate (235 g, 0.5 mol) in anhydrous dioxane is added dropwise at room temperature.
-
The mixture is refluxed for 4 hours.
-
After cooling, the excess sodium is destroyed by the careful addition of water. The solvent is removed under reduced pressure.
-
The residue is taken up in benzene and washed with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.
-
The crude product is recrystallized from ethanol to afford (-)-DIOP as white crystals.
The overall synthesis pathway is depicted in the following workflow diagram:
References
The Coordination Chemistry of Tripiperidinophosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripiperidinophosphine, a sterically demanding and electron-rich aminophosphine ligand, presents a unique scaffold for the development of novel transition metal complexes. This technical guide provides a comprehensive overview of the core aspects of its coordination chemistry, focusing on synthesis, structural characterization, and spectroscopic properties. Due to the limited availability of extensive data directly pertaining to this compound-metal complexes in the public domain, this guide also incorporates information from closely related tris(amino)phosphine systems to provide a broader context for its coordination behavior. All quantitative data are summarized in structured tables, and detailed experimental protocols for key syntheses are provided. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.
Introduction
This compound, systematically named tris(piperidin-1-yl)phosphine, is a tertiary phosphine ligand characterized by the phosphorus atom being bonded to three piperidino groups. The presence of the nitrogen atoms adjacent to the phosphorus center significantly influences its electronic properties, rendering it a strong σ-donor. The bulky piperidino substituents impart a large cone angle, which plays a crucial role in the stereochemistry and stability of its metal complexes. Understanding the interplay of these steric and electronic factors is key to harnessing the potential of this compound in various applications, including catalysis and materials science.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its chalcogenide derivatives serves as the foundation for its coordination chemistry.
Synthesis of Tris(piperidino)phosphine
A common method for the synthesis of tris(piperidino)phosphine involves the reaction of phosphorus trichloride with an excess of piperidine in an inert solvent.
Experimental Protocol:
-
A solution of phosphorus trichloride in a dry, inert solvent (e.g., diethyl ether or hexane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A solution containing a stoichiometric excess of piperidine in the same solvent is added dropwise to the cooled phosphorus trichloride solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting precipitate of piperidinium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield crude tris(piperidino)phosphine, which can be further purified by distillation or recrystallization.
Synthesis of this compound Chalcogenides
This compound can be readily converted to its corresponding sulfide and selenide derivatives by reaction with elemental sulfur or selenium.
Experimental Protocol:
-
Tris(piperidino)phosphine is dissolved in a suitable solvent such as toluene or benzene.
-
A stoichiometric amount of elemental sulfur or selenium powder is added to the solution.
-
The mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure, and the resulting solid this compound sulfide or selenide can be purified by recrystallization.
Coordination Chemistry
The lone pair of electrons on the phosphorus atom in this compound allows it to act as a ligand, forming coordination complexes with various transition metals.
Molybdenum Carbonyl Complexes
This compound reacts with molybdenum hexacarbonyl in an equimolar ratio to yield a monosubstituted derivative.[1]
Reaction: Mo(CO)₆ + P(NC₅H₁₀)₃ → Mo(CO)₅[P(NC₅H₁₀)₃] + CO
Group 12 Metal Halide Complexes
This compound chalcogenides (sulfide and selenide) react with mercury(II), cadmium(II), and zinc(II) chlorides to form dimeric complexes.[2]
Reaction: 2 MCl₂ + 2 Pip₃PE → [M(µ-Cl)Cl(Pip₃PE)]₂ (where M = Hg, Cd, Zn; E = S, Se)
These complexes have been characterized by elemental analysis, IR, multinuclear NMR spectroscopy, and single-crystal X-ray analysis.[2]
Structural and Spectroscopic Properties
The structural and spectroscopic data for this compound and its complexes are crucial for understanding their bonding and behavior.
Crystal Structure of Tris(piperidino)phosphine
The crystal structure of free tris(piperidino)phosphine has been determined, providing a baseline for comparison with its coordinated forms.[3]
Structure of Group 12 Metal Complexes
The single-crystal X-ray analysis of the [M(µ-Cl)Cl(Pip₃PE)]₂ complexes reveals a dimeric structure with two bridging chloride atoms.[2] Each metal center adopts a distorted tetrahedral geometry.[2]
Table 1: Selected Bond Lengths for [M(µ-Cl)Cl(Pip₃PE)]₂ Complexes [2]
| Complex Type | Bond | Bond Length (Å) |
| Sulfide Complexes | M-S | 2.305(11) |
| Selenide Complexes | M-Se | 2.412(6) - 2.589(15) |
Note: The specific metal (Hg, Cd, or Zn) for the given bond lengths was not specified in the available abstract.
NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing this compound and its complexes. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. For the Group 12 metal complexes, ¹¹³Cd and ¹⁹⁹Hg NMR have also been utilized for characterization.[2]
Applications
While the catalytic applications of many phosphine ligands are well-documented, specific examples detailing the use of this compound in catalysis are not widely reported in the literature. However, based on its electronic and steric properties, it can be inferred that its metal complexes could be potential candidates for various catalytic transformations, such as cross-coupling reactions, where electron-rich and bulky ligands are often beneficial. Further research is required to explore and establish the catalytic utility of this compound complexes.
Conclusion
The coordination chemistry of this compound, while not as extensively explored as that of other tertiary phosphines, presents intriguing structural features. The synthesis of its molybdenum carbonyl and Group 12 halide complexes demonstrates its capability as a versatile ligand. The available structural data for the dimeric Group 12 complexes highlight a distorted tetrahedral geometry around the metal centers. This guide has summarized the current knowledge on the synthesis, structure, and spectroscopic properties of this compound and its derivatives. It is important to note that a significant portion of the detailed coordination chemistry data comes from its chalcogenide derivatives. Further research into the synthesis and reactivity of a broader range of this compound-metal complexes is warranted to fully unlock their potential in catalysis and other areas of chemical science.
References
The Genesis of a Ligand: Unraveling the Discovery and History of Tripiperidinophosphine
A cornerstone of organophosphorus chemistry, tripiperidinophosphine, also known as tris(piperidino)phosphine, has a history rooted in the mid-20th century. Its synthesis, stemming from the straightforward reaction of phosphorus trichloride with piperidine, laid the groundwork for its extensive use as a versatile ligand in coordination chemistry and a reagent in organic synthesis. This in-depth guide explores the discovery, historical development, and fundamental experimental protocols associated with this important compound.
This compound, with the chemical formula P(NC₅H₁₀)₃, belongs to the class of aminophosphines. These compounds are characterized by a central phosphorus atom bonded to the nitrogen atoms of amino groups. The electron-donating properties of the piperidino substituents make this compound a strong Lewis base and a highly effective ligand for a variety of transition metals.
Early Synthesis and Discovery
While the precise first synthesis is not definitively documented in readily available literature, the general reaction for producing aminophosphines from phosphorus trichloride and secondary amines was well-established by the mid-20th century. Historical records, including a 1946 report from the National Defense Research Committee (NDRC), mention "tris(Piperidino)phosphine," indicating its synthesis and study during or before that period.
The foundational work in phosphorus chemistry, "Phosphorus and Its Compounds" by J.R. van Wazer, provides a comprehensive overview of the field and serves as a crucial reference for the chemistry of this era. The synthesis of trisaminophosphines is described as a general reaction of phosphorus trichloride with an excess of a secondary amine.
The fundamental reaction for the synthesis of this compound is the reaction of phosphorus trichloride with piperidine. The stoichiometry of this reaction requires six equivalents of piperidine for every one equivalent of phosphorus trichloride. Three equivalents of piperidine act as the nucleophile, displacing the chloride atoms on the phosphorus center, while the other three equivalents act as a base to neutralize the hydrogen chloride byproduct that is formed.
Core Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₃₀N₃P |
| Molecular Weight | 283.39 g/mol |
| CAS Number | 13954-38-6 |
| Appearance | Colorless to light yellow solid or liquid |
| Boiling Point | ~147-150 °C at 1 mmHg |
| ³¹P NMR Chemical Shift | ~117 ppm (in C₆D₆) |
Detailed Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, based on established methods for the preparation of aminophosphines from phosphorus trichloride and secondary amines.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine (C₅H₁₀NH)
-
Anhydrous diethyl ether or other suitable inert solvent (e.g., hexane, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line. The entire apparatus must be thoroughly dried to prevent hydrolysis of phosphorus trichloride.
-
Reagent Preparation: A solution of piperidine (6.0 equivalents) in anhydrous diethyl ether is prepared.
-
Reaction: The flask is charged with a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether. The solution of piperidine is then added dropwise from the dropping funnel to the stirred solution of phosphorus trichloride at 0 °C (ice bath). The reaction is exothermic, and a white precipitate of piperidinium chloride will form.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled to room temperature, and the precipitated piperidinium chloride is removed by filtration under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.
Logical Relationship of Synthesis
The synthesis of this compound can be visualized as a stepwise substitution reaction.
Caption: Stepwise substitution of chloride on PCl₃ by piperidine.
Oxidation to this compound Oxide
This compound readily undergoes oxidation to form the corresponding phosphine oxide, this compound oxide. This reaction is a common transformation for tertiary phosphines and highlights the reactivity of the phosphorus lone pair.
Caption: Oxidation of this compound.
Conclusion
From its probable origins in the mid-20th century to its continued use in modern chemistry, this compound stands as a testament to the enduring utility of fundamental organophosphorus compounds. The straightforward and scalable synthesis from readily available starting materials ensures its continued accessibility to researchers. Its unique electronic and steric properties have cemented its role as a valuable ligand and reagent, paving the way for further discoveries in catalysis and synthetic chemistry. The study of its history and synthesis provides a valuable lesson in the foundational reactions that underpin much of modern chemical research.
A Technical Overview of Tripiperidinophosphine: Molecular Properties
This document provides essential physicochemical data for tripiperidinophosphine, a trivalent organophosphorus compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may utilize this compound as a ligand or reagent.
Core Molecular Data
The fundamental molecular properties of this compound have been computationally determined and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₀N₃P | [1][2] |
| Molecular Weight | 283.39 g/mol | [1][2] |
| IUPAC Name | tri(piperidin-1-yl)phosphane | [1] |
| CAS Registry Number | 13954-38-6 | [1][2] |
Experimental Protocols & Signaling Pathways
The determination of a compound's molecular weight and formula is typically achieved through computational methods based on its atomic composition, and confirmed experimentally via techniques such as mass spectrometry and elemental analysis. As this guide focuses on the fundamental properties of the molecule itself, detailed experimental protocols for its synthesis or application are beyond the current scope.
Similarly, this compound is a chemical reagent and not known to be directly involved in biological signaling pathways. Therefore, a signaling pathway diagram is not applicable to this topic.
References
An In-depth Technical Guide to the Stability and Reactivity of Tripiperidinophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripiperidinophosphine, also known as tris(piperidino)phosphine, is a trivalent organophosphorus compound with the chemical formula P(NC₅H₁₀)₃. As an aminophosphine, it exhibits distinct electronic and steric properties that make it a subject of interest in synthetic chemistry, particularly as a ligand in catalysis. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, physical and spectroscopic properties, and its behavior in various chemical transformations. Detailed experimental protocols for its synthesis and representative reactions are provided, along with a discussion of its stability under different conditions.
Introduction
This compound is a member of the aminophosphine class of ligands, which are characterized by the presence of one or more nitrogen atoms directly bonded to the phosphorus atom. The lone pair of electrons on the nitrogen atoms can participate in pπ-dπ bonding with the phosphorus atom, influencing the electron density at the phosphorus center and, consequently, its reactivity and coordinating properties. These ligands are often straightforward to synthesize from readily available secondary amines and phosphorus halides. This compound, with its three piperidino substituents, possesses significant steric bulk, a property that is often exploited in catalysis to promote specific reaction pathways and stabilize catalytic intermediates.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented in the tables below. These properties are essential for its handling, characterization, and use in chemical reactions.
Table 1: Physical Properties of this compound
| Property | Value |
| IUPAC Name | tri(piperidin-1-yl)phosphane[1] |
| CAS Number | 13954-38-6[1] |
| Molecular Formula | C₁₅H₃₀N₃P[1] |
| Molecular Weight | 283.39 g/mol [1] |
| Appearance | Not explicitly found, but analogous compounds are often liquids or low-melting solids. |
| Boiling Point | Not explicitly found for this compound. For the analogous tris(diethylamino)phosphine, the boiling point is 80-90 °C at 10 mmHg. |
| Melting Point | Not explicitly found. For the analogous tris[4-(dimethylamino)phenyl]phosphine, the melting point is 282-287 °C.[2] |
| Solubility | Expected to be soluble in common organic solvents. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data |
| ³¹P NMR | The chemical shift for P(NR₂)₃ compounds typically falls in the range of +115 to +130 ppm.[3] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 283[1] |
Stability and Handling
The stability of this compound is a critical consideration for its storage and use. Like many trivalent phosphines, it is susceptible to oxidation.
Thermal Stability: While specific thermogravimetric analysis data for this compound is not readily available in the searched literature, studies on analogous aminophosphine oxides show that their thermal decomposition is dependent on the nature of the substituents and any coordinated metals.
Air and Moisture Stability: this compound is expected to be sensitive to atmospheric oxygen. The phosphorus(III) center can be readily oxidized to the corresponding phosphine oxide, this compound oxide. While some bulky phosphines exhibit a degree of air stability, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The P-N bonds in aminophosphines can be susceptible to hydrolysis, particularly in the presence of acid or base, which would lead to the formation of piperidine and phosphorous acid derivatives.
Storage: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere, in a cool, dry place away from oxidizing agents.
Reactivity
The reactivity of this compound is dominated by the nucleophilic character of the phosphorus atom and the chemistry of the P-N bonds.
Oxidation
This compound readily undergoes oxidation to form this compound oxide. This can occur upon exposure to air or by reaction with other oxidizing agents such as hydrogen peroxide. The oxidation of phosphines on activated carbon surfaces has been shown to be a quantitative process.[4][5]
Reactions with Electrophiles
As a nucleophile, the phosphorus atom in this compound reacts with a variety of electrophiles.
-
Alkylation: Reaction with alkyl halides, such as methyl iodide, is expected to form the corresponding phosphonium salt, [ (C₅H₁₀N)₃PCH₃]⁺I⁻. Kinetic studies on analogous tris(dialkylamino)phosphines have been performed.[6]
-
Reaction with Other Electrophiles: Aminophosphines can react with a range of other electrophiles, including sulfur and selenium to form the corresponding sulfide and selenide, and with metal halides to form coordination complexes.
Use as a Ligand in Catalysis
This compound is an effective ligand in transition metal catalysis, particularly in cross-coupling reactions. Its steric bulk and electron-donating properties can enhance the activity and stability of the catalyst.
A notable application is in the Mizoroki-Heck reaction, where a palladium complex bearing this compound ligands, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, has been shown to be a highly active catalyst for the cross-coupling of aryl bromides with olefins under mild conditions.[7][8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the ligand for the preparation of a palladium Heck catalyst.[7][8]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Triethylamine (or another suitable base)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether to the stirred solution of the amines via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
The formation of triethylammonium chloride precipitate will be observed.
-
Filter the reaction mixture under an inert atmosphere to remove the salt precipitate.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.
-
Purification can be achieved by distillation under reduced pressure or by recrystallization if the product is a solid.
Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II)
This protocol describes the preparation of a common palladium catalyst utilizing this compound as a ligand.[7][8]
Materials:
-
This compound
-
Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)]
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve dichloro(1,5-cyclooctadiene)palladium(II) (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add a solution of this compound (2.0 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).
-
The product may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.
-
The resulting solid can be washed with a non-polar solvent (e.g., hexane) and dried under vacuum.
Mizoroki-Heck Cross-Coupling Reaction
This is a representative protocol for a Mizoroki-Heck reaction using the this compound-palladium catalyst.[7][8]
Materials:
-
Aryl bromide
-
Olefin
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) catalyst
-
Base (e.g., triethylamine, sodium acetate)
-
Solvent (e.g., DMF, NMP)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if required
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equivalent), the olefin (1.1-1.5 equivalents), the base (1.5-2.0 equivalents), and the palladium catalyst (typically 0.01-1 mol%).
-
Add the solvent and a phase-transfer catalyst if necessary.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reactivity of this compound
References
- 1. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Alkylation Reactions of Tris(dialkylamino)phosphines. [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Tripiperidinophosphine as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The efficacy of the palladium catalyst at the heart of this reaction is critically influenced by the choice of ligand. Phosphine ligands, in particular, play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Among the vast array of phosphine ligands, bulky and electron-rich variants have proven to be especially effective, particularly for challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides.
Tripiperidinophosphine, also known as tris(piperidino)phosphine, is an aminophosphine ligand characterized by its significant steric bulk and strong electron-donating properties. These attributes, in theory, make it a promising candidate for enhancing the catalytic activity of palladium in Suzuki-Miyaura coupling reactions. However, it is important to note that while the use of a palladium complex bearing this ligand, Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, has been documented for Mizoroki-Heck reactions, specific and detailed reports on its application in Suzuki-Miyaura coupling are scarce in the current scientific literature.[1]
This document aims to provide a comprehensive overview of the potential application of this compound as a ligand in Suzuki-Miyaura coupling. Given the limited specific data, this guide will draw upon the general principles of catalysis with bulky, electron-rich phosphine ligands to propose potential benefits, a hypothetical experimental protocol, and relevant mechanistic insights.
Ligand Profile: this compound
This compound is a commercially available aminophosphine with the following structure:
-
Structure: P(N(CH₂)₅)₃
-
Properties: It is a bulky, electron-rich ligand due to the presence of three piperidinyl groups attached to the phosphorus atom. The nitrogen lone pairs can participate in resonance with the phosphorus atom, increasing its electron-donating ability.
Table 1: General Properties of this compound and its Potential Role in Catalysis
| Property | Description | Potential Impact on Suzuki-Miyaura Coupling |
| Ligand Type | Aminophosphine | The nitrogen atoms contribute to the electron-rich nature of the phosphorus center. |
| Steric Bulk | High | Promotes the formation of monoligated palladium(0) species, which are often highly reactive in oxidative addition. May also accelerate the reductive elimination step. |
| Electron-Donating Ability | High | Increases the electron density on the palladium center, which can facilitate the oxidative addition of aryl halides, the rate-determining step for less reactive substrates like aryl chlorides. |
| Potential Drawbacks | Overly strong binding to palladium could inhibit catalysis. The bulky nature might also hinder the approach of sterically demanding substrates. Aminophosphine ligands can sometimes undergo P-N bond cleavage under harsh reaction conditions. |
Theoretical Application in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a bulky and electron-rich ligand like this compound is expected to influence each of these steps:
-
Oxidative Addition: The electron-donating nature of this compound can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. This is particularly beneficial for the activation of less reactive aryl chlorides.
-
Transmetalation: The steric bulk of the ligand may facilitate the dissociation of one ligand to create a vacant coordination site on the palladium, which is necessary for the transmetalation step with the boronic acid derivative to occur.
-
Reductive Elimination: The steric hindrance imposed by the bulky ligand can promote the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a theoretical guideline based on general procedures for Suzuki-Miyaura couplings using bulky, electron-rich phosphine ligands. It has not been validated experimentally for this compound and should be optimized for specific substrates.
Reaction: Coupling of an Aryl Halide with an Arylboronic Acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture) (5 mL)
-
Anhydrous and deoxygenated solvents are recommended.
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add 2 mL of the chosen solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the remaining solvent (3 mL).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Table 2: Hypothetical Reaction Parameters for Optimization
| Parameter | Range/Options | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 2 mol% |
| Ligand Loading | 1 - 4 mol% | A Pd:Ligand ratio of 1:2 is a common starting point. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, Dioxane, THF, DME, with or without water | The presence of water can be beneficial for the transmetalation step. |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor for completion to avoid side reactions. |
Experimental Workflow
Conclusion and Future Outlook
This compound possesses the key characteristics of a potentially effective ligand for Suzuki-Miyaura cross-coupling reactions: significant steric bulk and strong electron-donating ability. While direct experimental evidence for its application in this specific transformation is currently lacking in the public domain, the general principles of palladium catalysis suggest it could be a valuable tool, especially for challenging substrates. The provided hypothetical protocol offers a starting point for researchers interested in exploring the utility of this aminophosphine ligand. Further experimental investigation is necessary to validate its efficacy, determine optimal reaction conditions, and fully understand its scope and limitations in Suzuki-Miyaura coupling. Such studies would be a valuable contribution to the field of cross-coupling catalysis.
References
Application of Tripiperidinophosphine in Heck Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene catalyzed by a palladium complex.[1] The choice of ligand coordinated to the palladium center is crucial for the catalyst's stability, activity, and selectivity.[2][3] Tripiperidinophosphine and its derivatives have emerged as effective ligands in this context, enabling highly efficient Heck reactions under mild conditions with broad substrate scope and excellent functional group tolerance.[4][5]
This document provides detailed application notes and experimental protocols for the use of a this compound-based palladium catalyst, specifically dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, in Heck cross-coupling reactions. This catalyst system is noted for being easily accessible, cost-effective, and air-stable, making it an attractive option for both academic research and industrial applications.[6][7]
Catalyst System Overview
The featured catalyst is dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, denoted as 1 . This complex is prepared from the reaction of a palladium precursor with 1,1',1''-(phosphinetriyl)tripiperidine.[4] A key feature of this catalyst system is its operation under relatively mild conditions (100 °C), a significant improvement over traditional Heck reaction protocols that often require temperatures of 140 °C or higher.[4][6]
The catalytically active species are palladium nanoparticles, the formation of which is facilitated by the this compound ligand.[8] The presence of a phase-transfer agent like tetrabutylammonium bromide (TBAB) is often essential to stabilize these nanoparticles and ensure reliable and high-yielding conversions.[4][8]
Data Presentation
The following table summarizes the results of Heck cross-coupling reactions between various aryl bromides and olefins using the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst system.
| Entry | Aryl Bromide | Olefin | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) | Product(s) (trans:gem:cis) |
| a2 | 4-Bromoanisole | Styrene | DMF | 2 | >99 | 95 | a2 (>99:trace:trace) |
| a5 | 4-Bromobenzonitrile | n-Butyl acrylate | DMF | 1 | >99 | 98 | a5 (>99:trace:trace) |
| a6 | 4-Bromobenzaldehyde | n-Butyl acrylate | DMF | 1 | >99 | 96 | a6 (>99:trace:trace) |
| a7 | 4'-Bromoacetophenone | n-Butyl acrylate | DMF | 1 | >99 | 97 | a7 (>99:trace:trace) |
| a13 | 4-Bromophenol | Styrene | DMF | 2 | >99 | 94 | a13 (>99:trace:trace) |
| a17 | 4-Bromobenzoic acid | Styrene | DMF | 3 | >99 | 92 | a17 (>99:trace:trace) |
| a18 | Methyl 4-bromobenzoate | Styrene | DMF | 1.5 | >99 | 97 | a18 (>99:trace:trace) |
| b1 | 2-Bromotoluene | Styrene | NMP | 4 | >99 | 93 | b1 (>99:trace:trace) |
| h4 | 2-Bromopyridine | Styrene | NMP | 5 | 95 | 88 | h4 (>99:trace:trace) |
Reaction Conditions: 1.0 mmol aryl bromide, 1.5 mmol olefin, 2.0 mmol K₂CO₃, 2.5 ml solvent, 10 mol% tetrabutylammonium bromide, 0.05 mol% catalyst, 100 °C, under N₂ atmosphere.[4] Conversions and product ratios were determined by GC/MS.[4]
Experimental Protocols
Synthesis of 1,1',1''-(Phosphinetriyl)tripiperidine Ligand
This protocol describes a one-step synthesis of the aminophosphine ligand from commercially available and inexpensive starting materials.[7]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve piperidine (a slight excess) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the stirred piperidine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the resulting mixture to remove the piperidinium hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 1,1',1''-(phosphinetriyl)tripiperidine ligand. Further purification can be achieved by distillation or chromatography if necessary.
Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (Catalyst 1)
This protocol outlines the formation of the active pre-catalyst by coordinating the aminophosphine ligand to a palladium center.[7]
Materials:
-
[Pd(Cl)₂(cod)] (cod = cycloocta-1,5-diene)
-
1,1',1''-(Phosphinetriyl)tripiperidine
-
Tetrahydrofuran (THF)
-
Air atmosphere
Procedure:
-
Suspend [Pd(Cl)₂(cod)] in THF in a flask under an air atmosphere at room temperature (25 °C).
-
Add a slight excess (approximately 2 equivalents) of the 1,1',1''-(phosphinetriyl)tripiperidine ligand to the suspension.
-
Stir the mixture for a few minutes. The quantitative formation of the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium complex occurs rapidly.[4]
-
The catalyst can be isolated by filtration and washed with a non-polar solvent.
General Protocol for Heck Cross-Coupling Reaction (10 mmol scale)
This protocol details a general and robust procedure for the Heck cross-coupling of aryl bromides with olefins using catalyst 1 .[4][6]
Materials:
-
Aryl bromide (10.0 mmol)
-
Olefin (15.0 mmol)
-
Potassium carbonate (K₂CO₃) (20.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol, 10 mol%)
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (1 ) (0.005 mmol, 0.05 mol%)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (25 ml)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, potassium carbonate, and tetrabutylammonium bromide.
-
Evacuate the flask and backfill with an inert atmosphere. Repeat this cycle three times.
-
Add the solvent (NMP or DMF) and the olefin to the flask via syringe.
-
In a separate vial, prepare a stock solution of the palladium catalyst 1 in THF.
-
Add the required amount of the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for the time indicated in the data table or until completion as monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]
Note on Catalyst Degradation: A significant advantage of this catalyst system is its rapid and complete degradation under work-up conditions into phosphonates, piperidinium salts, and other palladium-containing decomposition products. This facilitates the separation of the desired coupling product from the catalyst and ligand residues.[4][8]
Visualizations
Experimental Workflow
Caption: General workflow for the Heck cross-coupling reaction.
Heck Catalytic Cycle
Caption: Simplified Heck cross-coupling catalytic cycle.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Amination Using Bulky Phosphine Ligands
A practical guide for researchers, scientists, and drug development professionals on the application of bulky phosphine ligands, analogous to tripiperidinophosphine, in palladium-catalyzed C-N cross-coupling reactions.
Disclaimer: Direct experimental data and protocols for this compound in palladium-catalyzed amination are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for structurally similar and widely used bulky, electron-rich phosphine ligands in Buchwald-Hartwig amination reactions. These provide a robust starting point for reaction development and optimization.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. The reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, catalyzed by a palladium complex. The success of this transformation is highly dependent on the choice of the phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.
Bulky and electron-rich phosphine ligands, such as trialkylphosphines and biaryl phosphines (e.g., XPhos, RuPhos, and DavePhos), are particularly effective. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition to the aryl halide, and accelerate the final reductive elimination step to afford the desired arylamine product.[1][2] This document provides detailed protocols and quantitative data for the use of such ligands in palladium-catalyzed amination reactions.
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data Presentation
The choice of ligand, palladium precursor, base, and solvent significantly impacts the reaction outcome. Below are tables summarizing the performance of common bulky phosphine ligands in the amination of various aryl halides.
Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 1 | >99[3] |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 1 | 98[3] |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 1 | 95[3] |
| cataCXium® A | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 18 | 96 |
Reaction Conditions: Aryl chloride (1.0 mmol), morpholine (1.2 mmol), Pd precursor (0.01 mmol), ligand (0.02 mmol), base (1.4 mmol), solvent (2 mL).
Table 2: Amination of Various Aryl and Heteroaryl Halides
| Aryl/Heteroaryl Halide | Amine | Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 1 | >99[3] |
| 2-Bromopyridine | n-Butylamine | XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 | 18 | 92 |
| 5-Bromopyrimidine | Aniline | XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 95[4] |
| 4-Bromoanisole | Piperidine | RuPhos | Pd-G3 | NaOtBu | Dioxane | 80 | 1 | 98 |
| 3-Chloroindole | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 85[4] |
Note: Yields are for isolated products. Reaction conditions may vary slightly between sources.
Experimental Protocols
The following are general, detailed protocols for the palladium-catalyzed amination of aryl and heteroaryl halides. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Aliphatic Amine
This protocol is a representative example for the coupling of an aryl bromide with a primary aliphatic amine using a palladium precatalyst.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3)
-
Aryl bromide
-
Primary aliphatic amine
-
Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), the base (1.4 mmol), and the aryl bromide (1.0 mmol) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent (2-5 mL). Add the primary aliphatic amine (1.2 mmol) to the reaction mixture via a syringe.
-
Reaction: Seal the reaction vessel and place it in a preheated oil bath or heating block. Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (typically 1-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Amination of a Heteroaryl Chloride with a Secondary Amine
This protocol is tailored for the more challenging coupling of heteroaryl chlorides, which often require more active catalyst systems.[4]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos or RuPhos)
-
Heteroaryl chloride
-
Secondary amine
-
Strong base (e.g., NaOtBu or LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere, stir the palladium precursor (0.01 mmol) and the phosphine ligand (0.02-0.04 mmol) in a small amount of the reaction solvent for 10-15 minutes at room temperature to pre-form the active catalyst.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the base (1.4 mmol) and the heteroaryl chloride (1.0 mmol).
-
Reagent Addition: Add the bulk of the anhydrous, degassed solvent, followed by the secondary amine (1.2 mmol). Finally, transfer the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Seal the vessel and heat with vigorous stirring at a temperature typically ranging from 80 °C to 110 °C.
-
Monitoring and Work-up: Follow the same procedures for monitoring, work-up, and purification as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Activity: Ensure the palladium precursor and ligand are of high purity and the solvent is anhydrous and degassed. Consider using a more active palladium precatalyst.
-
Base Strength: For less reactive amines or aryl chlorides, a stronger base like NaOtBu or LHMDS may be required.
-
Ligand Choice: The steric and electronic properties of the ligand are crucial. Screen a panel of bulky phosphine ligands to identify the optimal one for your specific substrate combination.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
This can occur if the reductive elimination is slow. Using a more sterically hindered ligand can often promote the desired C-N bond formation over competing pathways.
-
Lowering the reaction temperature or using a less coordinating solvent may also be beneficial.
-
-
Poor Yields with Heteroaryl Halides:
-
Heteroaryl halides can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio (e.g., 4:1) can sometimes mitigate this issue.[4]
-
Logical Relationships in Reaction Optimization
The selection of reaction parameters is interconnected. The following diagram illustrates the logical considerations for optimizing a Buchwald-Hartwig amination reaction.
Caption: Logical workflow for optimizing Buchwald-Hartwig amination conditions.
References
Application Notes and Protocols for Reactions with Tripiperidinophosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripiperidinophosphine, also known as tri(piperidin-1-yl)phosphine, and its oxide are versatile organophosphorus compounds. While the non-oxidized form, this compound, serves as a ligand in transition metal catalysis, its oxidized counterpart, this compound oxide, also exhibits significant coordinating properties. This document provides detailed application notes and protocols for the synthesis of this compound and its use as a ligand in the Mizoroki-Heck cross-coupling reaction. The information is targeted towards researchers, scientists, and professionals in drug development who are exploring novel catalytic systems.
Synthesis of this compound and its Palladium Complex
The synthesis of the this compound ligand and its subsequent complexation with palladium are crucial preliminary steps for its use in catalysis.
Protocol 1: Synthesis of Tri(piperidin-1-yl)phosphine
This protocol describes the synthesis of tri(piperidin-1-yl)phosphine from phosphorus trichloride and piperidine.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve piperidine (3.0 equivalents) in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether to the stirred piperidine solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
The formation of a white precipitate (piperidinium hydrochloride) will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the precipitate.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude tri(piperidin-1-yl)phosphine.
-
The crude product can be purified by distillation or recrystallization if necessary.
Protocol 2: Synthesis of Dichloro{bis[tri(piperidin-1-yl)phosphine]}palladium(II)
This protocol outlines the preparation of the palladium complex used as a pre-catalyst in the Mizoroki-Heck reaction.
Materials:
-
Palladium(II) chloride (PdCl₂) or a suitable palladium precursor like (COD)PdCl₂
-
Tri(piperidin-1-yl)phosphine
-
Anhydrous and degassed solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, suspend or dissolve the palladium precursor (1.0 equivalent) in the anhydrous and degassed solvent in a Schlenk flask.
-
In a separate flask, dissolve tri(piperidin-1-yl)phosphine (2.0-2.2 equivalents) in the same solvent.
-
Slowly add the phosphine solution to the palladium precursor suspension/solution with stirring.
-
Stir the reaction mixture at room temperature for a specified time (typically a few hours) until the reaction is complete, which is often indicated by a color change.
-
The resulting palladium complex may precipitate out of the solution. If so, it can be collected by filtration.
-
Wash the collected solid with a small amount of the solvent and dry under vacuum.
-
If the complex is soluble, the solvent can be removed under reduced pressure to yield the product.
Application in Mizoroki-Heck Cross-Coupling Reactions
The palladium complex of this compound has been demonstrated to be an effective catalyst for the Mizoroki-Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene.
General Reaction Principle
The Mizoroki-Heck reaction catalyzed by Dichloro{bis[tri(piperidin-1-yl)phosphine]}palladium(II) proceeds via a standard catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) species.
Catalytic Cycle of the Mizoroki-Heck Reaction
Application Notes and Protocols: Tripiperidinophosphine in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tripiperidinophosphine in homogeneous catalysis. The primary focus of this document is on the well-established application of this compound as a ligand in palladium-catalyzed Mizoroki-Heck cross-coupling reactions.
Application Notes
This compound, also known as 1,1',1''-(phosphinetriyl)tripiperidine, is an aminophosphine ligand that has demonstrated significant utility in palladium-catalyzed homogeneous catalysis. Its palladium complex, Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II), serves as a highly active and versatile precatalyst for Mizoroki-Heck reactions.[1][2][3]
Key Advantages:
-
High Catalytic Activity: The palladium complex of this compound is a highly active catalyst for the Mizoroki-Heck reaction, enabling the coupling of aryl bromides with olefins under relatively mild conditions (100 °C).[1][2][3]
-
Cost-Effectiveness and Accessibility: Both the this compound ligand and its palladium complex can be synthesized from readily available and inexpensive starting materials in a straightforward, one-step synthesis.[1][4]
-
Air and Moisture Stability: The palladium precatalyst is air-stable, making it convenient to handle and store under standard laboratory conditions.[1][5]
-
Broad Substrate Scope and Functional Group Tolerance: The catalytic system demonstrates excellent functional group tolerance, allowing for the coupling of a wide range of aryl bromides and olefins with high yields.[1][5]
-
"Green" Chemistry Aspects: The catalyst is effective at low loadings (as low as 0.05 mol%), and the ligand and catalyst degradation products are readily separated from the reaction products, aligning with principles of green chemistry.[1][2]
Mechanism of Action in Heck Reaction:
While traditional Heck reactions often proceed through a molecular catalytic cycle, the high activity of the Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) catalyst at 100 °C is attributed to the formation of palladium nanoparticles.[1][3] The P-N bonds in the aminophosphine ligand are susceptible to hydrolysis, which facilitates the degradation of the complex and the in-situ formation of catalytically active palladium nanoparticles.[1][3]
Scope in Homogeneous Catalysis:
Based on available literature, the primary and most well-documented application of this compound in homogeneous catalysis is in the Mizoroki-Heck reaction. Extensive searches for its application in other common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, did not yield specific protocols or significant results, suggesting its use is less common or not as widely reported in these areas.
Experimental Protocols
Synthesis of this compound Ligand
This protocol describes the one-step synthesis of 1,1',1''-(phosphinetriyl)tripiperidine from commercially available starting materials.[2][4]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Triethylamine (Et₃N)
-
Dry diethyl ether (Et₂O)
-
Ice bath
-
Round-bottomed flasks
-
Glass frit
Procedure:
-
In a 500 mL oven-dried round-bottomed flask, add 150 mL of dry diethyl ether and 5 mL (57.3 mmol) of phosphorus trichloride.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of 42.5 mL of piperidine (429.8 mmol, 7.5 equiv.) and 60 mL of triethylamine (429.8 mmol, 7.5 equiv.) in 100 mL of dry diethyl ether in a separate flask.
-
Slowly add the piperidine/triethylamine solution to the phosphorus trichloride solution at 0 °C over a period of 1 hour with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture through a glass frit to remove the triethylammonium chloride salt.
-
Wash the filter cake with an additional 100 mL of dry diethyl ether.
-
Collect the filtrate and remove the solvent under reduced pressure to yield the this compound ligand as a white solid.
Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) Precatalyst
This protocol details the synthesis of the active precatalyst from the this compound ligand and a palladium source.[1][2]
Materials:
-
This compound
-
Dichloro(1,5-cyclooctadiene)palladium(II) [Pd(cod)Cl₂]
-
Dry tetrahydrofuran (THF)
-
Round-bottomed flask
Procedure:
-
In a clean, oven-dried 50 mL round-bottomed flask, dissolve 0.72 mmol of this compound in 10 mL of dry THF.
-
In a separate 50 mL round-bottomed flask, suspend 100 mg (0.35 mmol) of [Pd(cod)Cl₂] in 10 mL of dry THF.
-
Slowly add the this compound solution to the [Pd(cod)Cl₂] suspension at room temperature with stirring.
-
Stir the reaction mixture for 30 minutes at room temperature. The suspension will turn into a clear, slightly yellow solution, followed by the precipitation of the yellow product.
-
Collect the yellow precipitate by filtration, wash with a small amount of cold THF, and dry under vacuum.
General Protocol for Mizoroki-Heck Cross-Coupling Reaction
This protocol outlines the general procedure for the cross-coupling of aryl bromides with olefins using the prepared palladium precatalyst.[1]
Materials:
-
Aryl bromide
-
Olefin
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) precatalyst
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol, 10 mol%).
-
Add the Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) precatalyst (0.0005 mmol, 0.05 mol%).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add N-Methyl-2-pyrrolidone (NMP) (2.5 mL) and the olefin (1.5 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for the required reaction time (typically 1-24 hours, monitored by GC or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
Table 1: Mizoroki-Heck Cross-Coupling of Various Aryl Bromides and Olefins. [1]
| Entry | Aryl Bromide | Olefin | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 4-Styrylacetophenone | 98 |
| 2 | 4-Bromobenzonitrile | Styrene | 4-Styrylbenzonitrile | 95 |
| 3 | Methyl 4-bromobenzoate | Styrene | Methyl 4-styrylbenzoate | 99 |
| 4 | 4-Bromonitrobenzene | Styrene | 4-Nitro-1-styrylbenzene | 92 |
| 5 | 1-Bromo-4-fluorobenzene | n-Butyl acrylate | n-Butyl 4-fluorocinnamate | 85 |
| 6 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 96 |
| 7 | 2-Bromopyridine | Styrene | 2-Styrylpyridine | 88 |
| 8 | 3-Bromopyridine | n-Butyl acrylate | n-Butyl 3-(pyridin-3-yl)acrylate | 91 |
Reaction conditions: 1.0 mmol aryl bromide, 1.5 mmol olefin, 2.0 mmol K₂CO₃, 2.5 ml NMP, tetrabutylammonium bromide (10 mol%), catalyst (0.05 mol%), 100 °C.
Visualizations
Caption: Workflow for the synthesis of the this compound ligand.
Caption: Workflow for the synthesis of the palladium precatalyst.
Caption: General workflow for the Mizoroki-Heck cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with Tripiperidinophosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring tripiperidinophosphine ligands. The protocols detailed below are based on established synthetic methodologies for analogous aminophosphine compounds and serve as a foundational guide for the preparation and study of these complexes.
Introduction
This compound, also known as tris(piperidino)phosphine, is an aminophosphine ligand with the chemical formula P(NC₅H₁₀)₃. The lone pair of electrons on the phosphorus atom makes it an effective Lewis base, capable of coordinating to a wide range of transition metals. The steric bulk and electronic properties of the piperidino substituents can influence the stability, reactivity, and catalytic activity of the resulting metal complexes. These complexes are of interest for their potential applications in homogeneous catalysis, materials science, and as precursors for novel therapeutic agents.
Synthesis of the this compound Ligand
The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride with an excess of piperidine. This reaction should be carried out under inert atmosphere due to the sensitivity of phosphorus trichloride to moisture.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous piperidine
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Triethylamine (optional, as an HCl scavenger)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus (e.g., cannula filtration or Schlenk filter)
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve anhydrous piperidine (6.1 equivalents) in anhydrous diethyl ether. If using triethylamine as an acid scavenger, use 3.1 equivalents of piperidine and 3 equivalents of triethylamine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether to the stirred piperidine solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
A white precipitate of piperidinium hydrochloride (or triethylammonium hydrochloride) will form.
-
Remove the precipitate by filtration under inert atmosphere.
-
Wash the precipitate with anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by distillation under reduced pressure or recrystallization from a suitable solvent.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by:
-
³¹P NMR Spectroscopy: A single peak is expected in the region characteristic for aminophosphines.
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the piperidine rings.
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₁₅H₃₀N₃P, MW: 283.39 g/mol ).[1]
General Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide, a metal carbonyl, or a complex with labile ligands. The stoichiometry of the reaction will determine the number of phosphine ligands coordinated to the metal center.
Experimental Protocol: General Synthesis of a this compound Metal Complex
Materials:
-
This compound ligand
-
Metal precursor (e.g., PdCl₂, [Rh(CO)₂Cl]₂, CuI)
-
Anhydrous solvent (e.g., dichloromethane, toluene, THF)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the this compound ligand (e.g., 1 to 4 equivalents, depending on the desired coordination number) in the same anhydrous solvent.
-
Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as TLC or ³¹P NMR spectroscopy.
-
Upon completion of the reaction, the metal complex may precipitate from the solution. If so, it can be isolated by filtration.
-
If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product.
-
The complex can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane, toluene/pentane).
Data Presentation
The following tables summarize typical characterization data for aminophosphine ligands and their metal complexes. Note that specific data for this compound complexes is limited in the literature; therefore, representative data from analogous tris(dialkylamino)phosphine complexes may be used for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₀N₃P |
| Molecular Weight | 283.39 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Data not readily available; likely high boiling and requires vacuum distillation |
| Solubility | Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) |
Table 2: Representative Spectroscopic Data for Tris(amino)phosphine Metal Complexes
| Complex (Hypothetical) | ³¹P NMR Chemical Shift (δ, ppm) | IR Stretching Frequencies (ν, cm⁻¹) |
| [PdCl₂(P(NC₅H₁₀)₃)₂] | ~ 80 - 100 | ν(Pd-Cl) ~ 300 - 350 |
| [RhCl(CO)(P(NC₅H₁₀)₃)₂] | ~ 40 - 60 (doublet, ¹JRh-P) | ν(CO) ~ 1950 - 2000 |
| [AuCl(P(NC₅H₁₀)₃)] | ~ 50 - 70 | ν(Au-Cl) ~ 330 - 360 |
Note: The ³¹P NMR chemical shifts are highly dependent on the metal center, its oxidation state, and the other ligands present. The values provided are estimates based on related compounds.
Visualization of Synthetic Workflow
The following diagrams illustrate the general synthetic pathways for the this compound ligand and its metal complexes.
Caption: General workflow for the synthesis of this compound and its subsequent use in the formation of metal complexes.
Potential Applications
Metal complexes of aminophosphines have been explored for a variety of applications, primarily in the field of catalysis. The strong electron-donating ability of the this compound ligand can enhance the catalytic activity of the metal center in various transformations.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium complexes of phosphine ligands are widely used in C-C and C-N bond-forming reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The electron-rich nature of this compound could be beneficial in these catalytic cycles.
-
Hydrogenation and Hydroformylation: Rhodium and ruthenium complexes with phosphine ligands are effective catalysts for the hydrogenation of unsaturated compounds and the hydroformylation of alkenes.
-
Polymerization: Nickel and other late transition metal complexes can act as catalysts for olefin polymerization.
The following diagram illustrates a generic catalytic cycle where a metal complex with a this compound ligand might be involved.
References
Application Notes and Protocols: Tripiperidinophosphine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tripiperidinophosphine as a versatile ligand in organometallic chemistry, with a focus on its application in catalysis. Detailed protocols for the synthesis of the ligand, its palladium complex, and its use in Mizoroki-Heck cross-coupling reactions are provided.
Introduction to this compound
This compound, also known as tris(piperidino)phosphine, is an aminophosphine ligand with the chemical formula P(NC₅H₁₀)₃. Its three piperidino groups attached to the central phosphorus atom create a unique steric and electronic environment. This ligand is a strong σ-donor, which enhances the electron density on the metal center, and its bulky nature can influence the coordination sphere of the metal, impacting the selectivity and activity of catalytic processes.
Application: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling Reactions
A significant application of this compound in organometallic chemistry is its use as a ligand in palladium-catalyzed Mizoroki-Heck cross-coupling reactions. The resulting palladium complex, Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) ([(P(NC₅H₁₀)₃)₂PdCl₂]), is a highly active and air-stable pre-catalyst.[1] This catalyst system is effective for the coupling of aryl bromides with olefins under mild reaction conditions, offering high yields and excellent functional group tolerance.[1]
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and crucial for the development of pharmaceuticals and other complex organic molecules. The use of the this compound ligand allows for these reactions to be carried out efficiently, making it a valuable tool for researchers in drug development and synthetic chemistry.[1]
Table 1: Physical and Spectroscopic Data of this compound and its Palladium Complex
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | ³¹P NMR (δ, ppm) |
| This compound | C₁₅H₃₀N₃P | 283.39 | Colorless to light yellow liquid/solid | ~115 |
| Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) | C₃₀H₆₀Cl₂N₆P₂Pd | 744.08 | Yellow solid | ~60-70 |
Note: ³¹P NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a one-step synthesis of the this compound ligand from commercially available starting materials.[1]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve piperidine (3.1 equivalents) in anhydrous diethyl ether or THF. If using, add triethylamine (3.1 equivalents).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus trichloride (1 equivalent) in the same anhydrous solvent to the piperidine solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
The formation of a white precipitate (piperidinium hydrochloride or triethylammonium hydrochloride) will be observed.
-
Filter the reaction mixture under inert atmosphere to remove the salt.
-
Wash the precipitate with small portions of the anhydrous solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or crystallization.
Protocol 2: Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) Pre-catalyst
This protocol outlines the formation of the active pre-catalyst by coordinating the this compound ligand to a palladium center.[1]
Materials:
-
This compound
-
Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)] or another suitable palladium precursor
-
Anhydrous and degassed solvent (e.g., dichloromethane, toluene)
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., PdCl₂(COD)) (1 equivalent) in the anhydrous and degassed solvent.
-
In a separate Schlenk flask, dissolve this compound (a slight excess, e.g., 2.1 equivalents) in the same solvent.
-
Slowly add the this compound solution to the palladium precursor solution with stirring at room temperature.
-
A color change and/or the formation of a precipitate should be observed, indicating the formation of the complex.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If the product is soluble, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Protocol 3: Mizoroki-Heck Cross-Coupling of 4-Bromophenoxybenzene with Styrene
This protocol describes a representative Mizoroki-Heck reaction using the synthesized pre-catalyst under mild conditions.[1]
Materials:
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) pre-catalyst
-
4-Bromophenoxybenzene
-
Styrene
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Stabilizer (optional, e.g., tetrabutylammonium bromide)
-
Reaction vessel (e.g., Schlenk tube, sealed vial)
Procedure:
-
To a reaction vessel, add the Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) pre-catalyst (e.g., 0.1-1 mol%).
-
Add 4-bromophenoxybenzene (1 equivalent), the base (e.g., 1.5-2 equivalents), and the optional stabilizer.
-
Add the solvent and stir the mixture to dissolve the components.
-
Add styrene (e.g., 1.1-1.5 equivalents) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 60-100 °C) with stirring for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated olefin.
-
Characterize the pure compound using standard analytical techniques (e.g., NMR, MS).
Visualizations
Caption: Workflow for the synthesis of the this compound ligand, its palladium pre-catalyst, and subsequent use in a Mizoroki-Heck cross-coupling reaction.
Caption: A simplified representation of the Mizoroki-Heck catalytic cycle where 'L' is the this compound ligand.
References
Application Notes and Protocols for Phosphine Reagents in Organic Synthesis
Introduction
Tripiperidinophosphine, a trivalent organophosphorus compound, belongs to the broad class of phosphines utilized as reagents in organic synthesis. While detailed, specific application protocols for this compound are not extensively documented in readily available scientific literature, its chemical nature suggests analogous reactivity to more commonly used phosphines, such as triphenylphosphine (PPh₃). Phosphines are versatile reagents, primarily known for their role in the activation of alcohols for nucleophilic substitution and in the formation of amide bonds, which are critical transformations in the synthesis of natural products, pharmaceuticals, and other functional organic molecules.
This document provides detailed application notes and protocols for well-established reactions mediated by common phosphine reagents. These examples are intended to serve as a practical guide for researchers, scientists, and drug development professionals, illustrating the potential applications and methodologies that could be adapted for the use of this compound or other phosphine reagents.
Application Note 1: Conversion of Alcohols to Alkyl Halides via the Appel Reaction
The Appel reaction is a robust method for the conversion of primary and secondary alcohols into the corresponding alkyl chlorides or bromides under mild conditions.[1][2][3] The reaction typically employs a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (CX₄). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][3] For secondary alcohols, the reaction proceeds with a clean inversion of stereochemistry, consistent with an SN2 mechanism.[4][5]
Data Presentation: Representative Yields in Appel Reactions
The following table summarizes typical yields for the conversion of various alcohols to alkyl halides using triphenylphosphine and a carbon tetrahalide.
| Substrate (Alcohol) | Halogenating Agent | Product (Alkyl Halide) | Yield (%) |
| Geraniol | CCl₄ | Geranyl chloride | ~90% |
| 1-Octanol | CBr₄ | 1-Bromooctane | >95% |
| (S)-(-)-2-Octanol | CCl₄ | (R)-(+)-2-Chlorooctane | ~85% |
| Cyclohexanol | CBr₄ | Bromocyclohexane | ~90% |
| Benzyl alcohol | CCl₄ | Benzyl chloride | >90% |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Experimental Protocol: Synthesis of (R)-2-Chlorooctane from (S)-2-Octanol
This protocol describes the conversion of a chiral secondary alcohol to the corresponding alkyl chloride with inversion of configuration.
Materials:
-
(S)-(-)-2-Octanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous acetonitrile (CH₃CN)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.1 equivalents).
-
Add anhydrous acetonitrile to dissolve the PPh₃ under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add carbon tetrachloride (1.2 equivalents) to the stirred solution.
-
To this mixture, add a solution of (S)-(-)-2-Octanol (1.0 equivalent) in anhydrous acetonitrile dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of celite, washing the precipitate with additional hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (R)-2-chlorooctane.
Visualization: Mechanism of the Appel Reaction
Caption: Mechanism of the Appel reaction for converting alcohols to alkyl halides.
Application Note 2: Peptide Bond Formation Using Phosphonium Reagents
In modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), phosphonium salt-based reagents are highly effective for activating the carboxyl group of an N-protected amino acid to facilitate amide bond formation.[6][7] Reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high coupling efficiency, rapid reaction times, and ability to minimize racemization.[6][8][9] While these reagents are structurally more complex than this compound, they exemplify the application of phosphonium chemistry in this critical area. A significant advantage of PyBOP over BOP is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8]
Data Presentation: Comparison of Common Peptide Coupling Reagents
The choice of coupling reagent is critical for achieving high purity and yield, especially for difficult or sterically hindered sequences.
| Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages |
| PyBOP | Phosphonium Salt | High | Low | Avoids HMPA byproduct; good solubility.[8] |
| BOP | Phosphonium Salt | High | Low | Very efficient, but produces carcinogenic HMPA.[6][7] |
| HATU | Aminium/Uronium | Very High | Very Low | Highly efficient for difficult couplings.[10][11] |
| HBTU | Aminium/Uronium | High | Low | Cost-effective and widely used standard.[10] |
| DIC/Oxyma | Carbodiimide | Medium | Very Low | Cost-effective, safe byproducts.[12][13] |
Experimental Protocol: Standard Peptide Coupling Cycle using PyBOP in Fmoc-SPPS
This protocol outlines a single coupling cycle on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain and repeat with fresh piperidine solution for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (2.0-4.0 equivalents relative to resin loading) and PyBOP (2.0-4.0 equivalents) in a minimal amount of DMF. b. Add this activation mixture to the washed resin. c. Immediately add DIPEA (4.0-8.0 equivalents) to the reaction vessel. d. Agitate the mixture at room temperature for 30-90 minutes.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (negative result). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Visualization: General Workflow for SPPS Coupling
Caption: General workflow for a single amino acid addition cycle in Fmoc-SPPS.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Appel Reaction [chemistrynewlight.blogspot.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Tripiperidinophosphine Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic activity of tripiperidinophosphine complexes, with a focus on their application in cross-coupling reactions. Detailed experimental protocols for the synthesis of the this compound ligand and its palladium(II) complex are provided, along with protocols for catalytic reactions and a discussion of the reaction mechanism.
Introduction
This compound, specifically 1,1',1''-(phosphinetriyl)tripiperidine, is an aminophosphine ligand that has garnered attention in the field of catalysis. Its metal complexes, particularly with palladium, have demonstrated high activity as catalysts in C-C cross-coupling reactions. These catalysts are often easy to prepare, relatively inexpensive, and stable under atmospheric conditions, making them attractive for various synthetic applications. The dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) complex, in particular, has been shown to be a highly effective precatalyst for the Mizoroki-Heck reaction, operating under mild conditions with excellent functional group tolerance.[1]
Data Presentation
Catalytic Performance in Mizoroki-Heck Cross-Coupling Reactions
The dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) complex has proven to be a versatile and efficient catalyst for the Mizoroki-Heck reaction. The following table summarizes its performance with various aryl bromides and olefins.
| Entry | Aryl Bromide | Olefin | Product | Conversion (%) | Isolated Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | >99 | 95 |
| 2 | 4-Bromobenzonitrile | Styrene | 4-Cyano-trans-stilbene | >99 | 96 |
| 3 | Methyl 4-bromobenzoate | Styrene | Methyl 4-(trans-styryl)benzoate | >99 | 94 |
| 4 | 4-Bromophenol | Styrene | 4-(trans-Styryl)phenol | >99 | 92 |
| 5 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl (E)-3-(4-methoxyphenyl)acrylate | >99 | 93 |
| 6 | 1-Bromonaphthalene | Styrene | 1-(trans-Styryl)naphthalene | >99 | 91 |
| 7 | 3-Bromopyridine | Styrene | 3-(trans-Styryl)pyridine | 95 | 88 |
| 8 | 4-Bromotoluene | 2,3-Dihydrofuran | 2-(4-Methylphenyl)-2,3-dihydrofuran | 85 | 78 |
Reaction Conditions: 1.0 mmol aryl bromide, 1.5 mmol olefin, 2.0 mmol K₂CO₃, 2.5 ml NMP, 10 mol% tetrabutylammonium bromide, 0.05 mol% catalyst in THF, 100 °C, N₂ atmosphere.
Experimental Protocols
Protocol 1: Synthesis of 1,1',1''-(Phosphinetriyl)tripiperidine Ligand
This protocol describes a one-step synthesis of the aminophosphine ligand from readily available starting materials.[2]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve piperidine (3.1 equivalents) in anhydrous diethyl ether or THF. If using, add triethylamine (3.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (1 equivalent) dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,1',1''-(phosphinetriyl)tripiperidine.
-
The product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) Precatalyst
This protocol details the synthesis of the palladium precatalyst.[3]
Materials:
-
[Pd(Cl)₂(cod)] (cod = cycloocta-1,5-diene)
-
1,1',1''-(Phosphinetriyl)tripiperidine
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flask under air, suspend [Pd(Cl)₂(cod)] in anhydrous THF.
-
Add a slight excess (2.1 equivalents) of 1,1',1''-(phosphinetriyl)tripiperidine to the suspension at room temperature.
-
Stir the mixture vigorously. The reaction is typically complete within a few minutes, indicated by a color change and the formation of a precipitate.
-
Isolate the solid product by filtration.
-
Wash the precipitate with cold THF and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) complex as an air-stable solid.
Protocol 3: General Procedure for Mizoroki-Heck Cross-Coupling Reaction
This protocol outlines a general procedure for the Mizoroki-Heck reaction using the synthesized palladium precatalyst.[1]
Materials:
-
Aryl bromide
-
Olefin
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) solution in THF (as prepared in Protocol 2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), olefin (1.5 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol).
-
Add NMP (2.5 mL) to the tube.
-
Add the solution of the palladium precatalyst (0.05 mol%) in THF.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (typically monitored by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Mizoroki-Heck Reaction Catalytic Cycle
The Mizoroki-Heck reaction catalyzed by the this compound palladium complex is believed to proceed via a catalytic cycle involving the in-situ formation of palladium nanoparticles, which are the active catalytic species.[3] The aminophosphine ligand facilitates the formation of these nanoparticles.[4]
Caption: Proposed catalytic cycle for the Mizoroki-Heck reaction.
Experimental Workflow: From Ligand Synthesis to Catalysis
The overall workflow for utilizing this compound complexes in catalysis involves the synthesis of the ligand, formation of the metal complex, and subsequent use in the catalytic reaction.
Caption: Overall experimental workflow from synthesis to catalysis.
Other Cross-Coupling Reactions
While the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) complex is a highly active catalyst for the Mizoroki-Heck reaction, its application in other named cross-coupling reactions such as Suzuki-Miyaura and Sonogashira coupling is not as extensively documented with specific quantitative data in the current literature. Aminophosphine-based palladium complexes, in general, are known to be effective C-C cross-coupling catalysts.[5] However, for researchers and drug development professionals seeking to employ this compound complexes in these specific transformations, further investigation and optimization of reaction conditions would be necessary.
Conclusion
This compound complexes, particularly the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium(II) complex, serve as efficient and practical precatalysts for Mizoroki-Heck cross-coupling reactions. The ease of synthesis of both the ligand and the complex, coupled with their stability and high catalytic activity under mild conditions, makes them a valuable tool in organic synthesis. The provided protocols and data offer a solid foundation for the application of these complexes in academic and industrial research settings. Further exploration of their catalytic activity in a broader range of cross-coupling reactions is a promising area for future investigation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Tripiperidinophosphine Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reactions catalyzed by tripiperidinophosphine. The unique steric and electronic properties of this compound, while beneficial in many cases, can also lead to specific issues affecting reaction yield. This guide is designed to help you diagnose and resolve these problems effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in reactions catalyzed by this compound?
Low yields in this compound-catalyzed reactions can stem from several factors, often related to the catalyst's specific properties. Key areas to investigate include:
-
Catalyst Deactivation: The this compound catalyst can be sensitive to air and moisture, leading to oxidation to the inactive this compound oxide. Additionally, impurities in the starting materials or solvent can poison the catalyst.
-
Steric Hindrance: this compound is a bulky ligand due to the three piperidine rings. This steric bulk can sometimes hinder the approach of substrates to the catalytic center, slowing down the reaction or preventing it altogether, especially with sterically demanding substrates.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base (if applicable) play a critical role. The optimal conditions for a given reaction may differ when using this compound compared to less bulky or less basic phosphine catalysts like triphenylphosphine.
-
Product Purification Challenges: The byproduct, this compound oxide, can be difficult to separate from the desired product, leading to low isolated yields. Its solubility profile differs from the more commonly encountered triphenylphosphine oxide.[1]
Q2: How do the electronic properties of this compound affect its catalytic activity?
The three piperidino groups are electron-donating, which increases the electron density on the phosphorus atom. This enhanced nucleophilicity can be advantageous in many reactions, such as the Mizoroki-Heck cross-coupling, by promoting the oxidative addition step.[1] However, in other reactions, this increased basicity might lead to undesirable side reactions.
Q3: My reaction is sluggish or stalls completely. What should I investigate first?
For a sluggish or stalled reaction, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow to diagnose the potential cause.
References
Technical Support Center: Optimization of Reaction Conditions for Tripiperidinophosphine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and troubleshooting for experiments involving tripiperidinophosphine catalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications as a catalyst?
This compound, also known as tris(piperidino)phosphine, is an aminophosphine ligand used in homogeneous catalysis. Due to its electron-rich nature and steric bulk, it is employed in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of pharmaceuticals and complex organic molecules.[1]
Q2: What are the general advantages of using this compound as a ligand?
This compound ligands can offer several advantages in catalysis:
-
High Reactivity: The electron-donating piperidino groups increase the electron density on the phosphorus atom, which in turn makes the metal center more electron-rich and often more reactive in catalytic cycles.[2]
-
Steric Bulk: The bulky nature of the piperidino groups can promote the formation of monoligated metal complexes, which are often highly active catalytic species. This steric hindrance can also influence the selectivity of the reaction.[2]
-
Stability: While many phosphine ligands are sensitive to air and moisture, some aminophosphines can exhibit greater stability, simplifying handling procedures. However, it is always recommended to handle them under an inert atmosphere for best results.[2][3]
Q3: How should this compound and its catalyst complexes be handled and stored?
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] It should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] It is sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat and ignition sources.[7]
Q4: How can I monitor the progress of a reaction catalyzed by a this compound complex?
Several analytical techniques can be used to monitor the progress of your reaction:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both qualitative and quantitative information.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantitative analysis of a wide range of compounds.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring or for analyzing aliquots taken from the reaction mixture to determine conversion and identify intermediates or side products.[9][10]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
-
Question: My reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalytic species may not be forming efficiently.
-
Solution: Ensure your palladium precursor and this compound ligand are pure. Consider using a pre-formed palladium-tripiperidinophosphine complex or an established pre-catalyst. If starting from a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) species.
-
-
Impure Reagents or Solvents: Impurities in your starting materials, base, or solvent can act as catalyst poisons.
-
Solution: Use high-purity, anhydrous solvents and reagents. Degassing the solvent prior to use to remove oxygen is highly recommended.
-
-
Inappropriate Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.
-
Solution: Gradually increase the reaction temperature and monitor the progress. Be aware that excessively high temperatures can lead to catalyst decomposition.
-
-
Incorrect Base: The choice and amount of base are critical in many cross-coupling reactions.
-
Solution: The strength and solubility of the base can significantly impact the reaction. Screen different bases (e.g., carbonates, phosphates, alkoxides) to find the optimal one for your specific substrate combination.[11]
-
-
Air or Moisture Contamination: this compound and the active palladium species can be sensitive to air and moisture.[3]
-
Solution: Ensure the reaction is set up and run under a dry, inert atmosphere (nitrogen or argon) using Schlenk techniques or a glovebox.
-
-
Issue 2: Formation of Significant Side Products and Low Selectivity
-
Question: My reaction is producing a complex mixture of products with low selectivity for the desired compound. What can I do to improve this?
-
Answer: Poor selectivity can often be addressed by modifying the reaction parameters.
-
Reaction Temperature: Temperature can influence the rates of competing reaction pathways.
-
Solution: Try running the reaction at a lower temperature to favor the desired pathway.
-
-
Solvent Effects: The polarity of the solvent can affect the solubility of reactants and intermediates, influencing reaction rates and selectivity.
-
Solution: Screen a range of solvents with different polarities (e.g., toluene, dioxane, THF, DMF).
-
-
Ligand-to-Metal Ratio: The ratio of this compound to the palladium precursor can impact the nature of the active catalyst and its selectivity.
-
Solution: Vary the ligand-to-metal ratio (e.g., 1:1, 2:1, 4:1) to determine the optimal stoichiometry. An excess of ligand can sometimes suppress side reactions.
-
-
Issue 3: Catalyst Deactivation
-
Question: The reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
-
Answer: Catalyst deactivation is a common issue in cross-coupling reactions and can occur through several pathways.
-
Oxidation of the Phosphine Ligand: this compound can be oxidized to this compound oxide, which is generally not an effective ligand.
-
Solution: Rigorously exclude air from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.
-
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be converted into inactive forms, such as palladium black or off-cycle complexes.
-
Solution: Adjusting the ligand-to-metal ratio, temperature, or solvent may help to stabilize the active catalyst. The presence of certain functional groups on the substrates can sometimes coordinate to the metal center and inhibit catalysis.[12]
-
-
Product Inhibition: The product of the reaction may coordinate to the palladium center and inhibit further catalytic turnovers.
-
Solution: If product inhibition is suspected, running the reaction at a lower concentration might be beneficial.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using a this compound-based catalyst. The optimal conditions may vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium(II) acetate, this compound, aryl halide, arylboronic acid, and base to a dry Schlenk flask containing a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration
Regeneration of homogeneous catalysts from reaction mixtures is often challenging. For palladium catalysts, precipitation as palladium black is a common deactivation pathway. While full regeneration of the active catalytic species in solution is complex, the palladium can be recovered and reprocessed. A general approach for catalyst regeneration from spent industrial catalysts involves controlled oxidation to remove organic residues followed by chemical treatment to restore the active species.[13][14] For laboratory-scale reactions, it is often more practical to recover the palladium by precipitation and then re-synthesize the catalyst.
Quantitative Data
Table 1: General Effect of Reaction Parameters on Cross-Coupling Reactions
| Parameter | General Effect on Yield and Selectivity | Troubleshooting Considerations |
| Temperature | Increasing temperature generally increases reaction rate but may decrease selectivity and lead to catalyst decomposition. | Optimize for a balance between reaction rate and product purity. |
| Solvent | Solvent polarity can influence reagent solubility, reaction rates, and product selectivity. | Screen a variety of aprotic solvents (e.g., toluene, dioxane, THF, DMF). |
| Base | The choice of base is crucial for transmetalation and can affect yield and side product formation. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK). |
| Ligand/Metal Ratio | Affects the formation and stability of the active catalytic species. | Typically ranges from 1:1 to 4:1. An excess of ligand can sometimes prevent catalyst decomposition. |
| Catalyst Loading | Lower catalyst loading is economically desirable but may require longer reaction times or higher temperatures. | Start with 1-2 mol% and optimize as needed. |
Visualizations
References
- 1. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. benchchem.com [benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemistryjournal.net [chemistryjournal.net]
- 14. products.evonik.com [products.evonik.com]
Technical Support Center: Stabilization of Tripiperidinophosphine in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of tripiperidinophosphine in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned cloudy and/or I see a white precipitate. What is happening?
A1: This is a common sign of this compound degradation, primarily through oxidation to this compound oxide. This compound is an air-sensitive compound, and exposure to oxygen, even in trace amounts, can lead to the formation of its oxide, which is often less soluble in common organic solvents and may precipitate out. Hydrolysis due to the presence of water can also lead to the formation of piperidine and related phosphorus acids, which can appear as cloudiness or precipitate.
Q2: How can I confirm that my this compound has oxidized?
A2: The most effective method for confirming the oxidation of this compound is through ³¹P NMR spectroscopy.
-
This compound (a P(NR₂)₃ type compound) is expected to have a chemical shift in the range of 115-130 ppm [1].
-
This compound oxide , its oxidation product, will appear at a different chemical shift, typically in the range of 20-60 ppm [2].
By taking a ³¹P NMR spectrum of your solution, you can identify and quantify the presence of both the phosphine and its oxide.
Q3: My reaction is not proceeding as expected, and I suspect the this compound has degraded. How can I troubleshoot this?
A3: If you suspect this compound degradation is affecting your reaction, consider the following troubleshooting steps:
-
Verify Ligand Integrity: Before starting your reaction, check the purity of your this compound using ³¹P NMR. If a significant amount of the oxide is present, purify the phosphine.
-
Ensure Anhydrous and Anaerobic Conditions: this compound is sensitive to both air and moisture. Ensure all solvents are thoroughly dried and degassed. All reactions should be set up and run under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Monitor Reaction Progress: If possible, take aliquots of your reaction mixture at different time points and analyze them by ³¹P NMR to monitor the stability of the phosphine under the reaction conditions.
-
Consider Temperature Effects: Higher temperatures can accelerate the rate of decomposition. If your reaction allows, try running it at a lower temperature.
Q4: How can I remove this compound oxide from my reaction mixture?
A4: Several methods can be used to remove the phosphine oxide byproduct:
-
Chromatography: Flash column chromatography on silica gel is a common method. The polarity of the eluent can be adjusted to separate the desired product from the more polar phosphine oxide.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove the phosphine oxide.
-
Acid-Base Extraction: If your product is not acid-sensitive, you can wash the organic layer with an acidic aqueous solution to protonate and extract the basic phosphine oxide.
-
Precipitation: In some cases, the phosphine oxide can be selectively precipitated by adding a non-polar solvent in which it is insoluble.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in a catalytic reaction | Degradation of this compound to its oxide. | Confirm the presence of the phosphine and its oxide using ³¹P NMR. If significant oxidation has occurred, use fresh or purified this compound and ensure rigorous anaerobic and anhydrous conditions. |
| Formation of a white precipitate during storage or reaction | Oxidation to this compound oxide, which has lower solubility. | Filter the solution to remove the precipitate. The remaining solution may still contain some active phosphine, but its concentration will be lower. It is best to use fresh or purified phosphine. |
| Inconsistent reaction yields | Variable purity of the this compound starting material. | Always check the purity of the this compound by ³¹P NMR before use. Purify if necessary. |
| Side reactions observed | Hydrolysis of this compound due to the presence of water. | Use rigorously dried solvents and reagents. Handle the phosphine under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by ³¹P NMR Spectroscopy
This protocol outlines the general procedure for monitoring the stability of this compound in a given solvent.
Materials:
-
This compound
-
Anhydrous, degassed solvent of choice (e.g., THF, Dichloromethane, Toluene)
-
NMR tubes with J. Young valves or sealed under inert atmosphere
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
In a glovebox or under a stream of inert gas, prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
If using an internal standard, add a known amount to the stock solution.
-
Transfer an aliquot of the solution to an NMR tube and seal it.
-
Acquire an initial ³¹P NMR spectrum (t=0). Note the chemical shift and integration of the this compound peak (expected around 115-130 ppm)[1].
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every hour, every 24 hours).
-
Monitor for the appearance and growth of a new peak corresponding to this compound oxide (expected around 20-60 ppm)[2].
-
Quantify the amount of phosphine remaining by comparing the integration of the phosphine peak to the initial integration or to the integration of the internal standard.
Protocol 2: Synthesis of this compound
This procedure is a general method for the synthesis of this compound from phosphorus trichloride and piperidine[3].
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent
-
Schlenk flask and other standard anaerobic glassware
-
Ice bath
Procedure:
-
Set up a Schlenk flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere.
-
Dissolve piperidine (6 equivalents) in anhydrous diethyl ether and cool the solution in an ice bath.
-
Add a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether dropwise to the stirred piperidine solution. A white precipitate of piperidinium hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture under inert atmosphere to remove the piperidinium hydrochloride precipitate.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Caution: Phosphorus trichloride is a corrosive and toxic liquid. Piperidine is a flammable and toxic liquid. This synthesis should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Visualizations
Caption: Workflow for monitoring this compound stability.
References
common side reactions with tripiperidinophosphine and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of tripiperidinophosphine and the management of its common side reactions and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common "side reaction" when using this compound?
A1: The most significant issue encountered is not a side reaction in the traditional sense, but the formation of the highly polar and often difficult-to-remove byproduct, This compound oxide . This occurs when this compound is used as a reagent in reactions like peptide couplings or reductions where it is oxidized. The primary challenge for researchers is the purification of the desired product from this persistent byproduct.
Q2: Why is this compound oxide difficult to remove?
A2: this compound oxide is a polar compound, which often makes it co-elute with polar products during column chromatography. Its solubility in a range of organic solvents can also complicate purification by simple extraction or crystallization. While it is soluble in polar aprotic solvents like DMF and DMSO, it has low solubility in nonpolar hydrocarbon solvents.[1]
Q3: Are there alternatives to this compound that produce easier-to-remove byproducts?
A3: Yes, several strategies exist to circumvent the issue of phosphine oxide byproduct removal. These include using polymer-supported phosphine reagents, where the phosphine oxide byproduct can be removed by filtration, or using phosphines with modified solubility profiles that allow for easier extraction.
Q4: What are the primary methods for removing this compound oxide?
A4: The most common methods, largely adapted from protocols for the removal of the analogous triphenylphosphine oxide (TPPO), include:
-
Precipitation with Metal Salts: Forming an insoluble complex with salts like zinc chloride.
-
Crystallization: Exploiting differences in solubility between the desired product and this compound oxide.
-
Chromatography: Using techniques like silica gel chromatography with an appropriate solvent system.
Troubleshooting Guides
Issue: this compound oxide is co-eluting with my product during column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system | Modify the polarity of your eluent. A less polar solvent system may retain the polar this compound oxide on the column while allowing a less polar product to elute. |
| Product and byproduct have very similar polarities | Consider a different purification technique, such as precipitation with zinc chloride or crystallization, before attempting chromatography. |
Issue: My product is not precipitating, but the this compound oxide is.
| Potential Cause | Troubleshooting Step |
| The desired product is highly soluble in the chosen solvent. | This can be advantageous. After precipitating the phosphine oxide, the desired product can be recovered from the filtrate. |
| Incorrect solvent choice for product precipitation. | If the goal is to precipitate the product, a solvent in which the product is poorly soluble but the phosphine oxide is soluble should be chosen. |
Data Presentation
The following table summarizes the efficiency of various removal methods for triphenylphosphine oxide (TPPO), a close analog of this compound oxide. These values can serve as a starting point for optimizing the removal of this compound oxide.
| Removal Method | Solvent | Reagent | TPPO Removal Efficiency (%) | Reference |
| Precipitation | Ethanol | ZnCl₂ (2 equiv.) | >95% | [1][2] |
| Precipitation | Ethyl Acetate | ZnCl₂ (2 equiv.) | >95% | [3] |
| Precipitation | Isopropanol | ZnCl₂ (2 equiv.) | >95% | [3] |
| Precipitation | THF | ZnCl₂ (2 equiv.) | ~85-90% | [3] |
| Co-precipitation | Toluene | - | 85% (as TPPO-H₂DIAD complex) | [4] |
| Crystallization | Cyclohexane | - | High (qualitative) | [4][5] |
Experimental Protocols
Disclaimer: The following protocols are primarily based on methods developed for the removal of triphenylphosphine oxide (TPPO). Due to the similar chemical nature of this compound oxide, these methods are expected to be effective but may require optimization of solvent choice, temperature, and reagent stoichiometry.
Protocol 1: Removal of this compound Oxide by Precipitation with Zinc Chloride
This method relies on the formation of an insoluble coordination complex between the phosphine oxide and zinc chloride.
Materials:
-
Crude reaction mixture containing the desired product and this compound oxide
-
Anhydrous zinc chloride (ZnCl₂)
-
Ethanol (or other suitable polar solvent such as ethyl acetate or isopropanol)
-
Anhydrous acetone
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolve the residue in a minimum amount of ethanol.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (2 equivalents relative to the starting phosphine reagent) in warm ethanol.
-
Add the zinc chloride solution to the solution of the crude product.
-
Stir the mixture at room temperature. Precipitation of the zinc-phosphine oxide complex should occur. If no precipitate forms, gentle scraping of the inside of the flask with a glass rod may induce precipitation.
-
Allow the mixture to stir for 1-2 hours to ensure complete precipitation.
-
Filter the mixture through a pad of celite to remove the insoluble zinc complex.
-
Wash the filter cake with a small amount of cold ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
To the resulting residue, add anhydrous acetone to precipitate any excess zinc chloride.
-
Filter the mixture and concentrate the filtrate to obtain the purified product.
Protocol 2: Removal of this compound Oxide by Crystallization
This method is effective when the desired product and the phosphine oxide have significantly different solubilities in a particular solvent.
Materials:
-
Crude reaction mixture
-
A suitable solvent for crystallization (e.g., a nonpolar solvent like cyclohexane or a mixture of a polar and nonpolar solvent).
Procedure:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimum amount of a suitable hot solvent in which both the product and the phosphine oxide are soluble.
-
Slowly cool the solution to room temperature, and then in an ice bath.
-
If the phosphine oxide is less soluble, it will crystallize out of the solution first.
-
Collect the crystals of the phosphine oxide by filtration.
-
The desired product can be recovered from the filtrate by evaporation of the solvent.
-
Alternatively, if the product is a solid and the phosphine oxide is more soluble, the product may crystallize out, leaving the phosphine oxide in the mother liquor.
Visualizations
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The mechanism behind enhanced reactivity of unsaturated phosphorus(v) electrophiles towards thiols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Triphenylphosphine [organic-chemistry.org]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
Technical Support Center: Enhancing the Catalytic Efficiency of Tripiperidinophosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic efficiency of tripiperidinophosphine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in catalysis?
A1: this compound is a tertiary phosphine ligand with the chemical formula P(NC₅H₁₀)₃. As a trialkylphosphine, it is expected to be a strong electron-donating ligand. Such ligands are commonly employed in transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to facilitate the catalytic cycle.
Q2: What are the common causes of low catalytic efficiency or reaction failure when using this compound?
A2: Several factors can contribute to reduced catalytic performance:
-
Catalyst Deactivation: The most common deactivation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide (this compound oxide).[1] This oxidized form has significantly different electronic properties and is generally not catalytically active.[1]
-
Inappropriate Reaction Conditions: Suboptimal temperature, solvent, base, or catalyst loading can lead to low yields and slow reaction rates.[2]
-
Substrate or Reagent Impurities: Impurities in the starting materials, solvents, or other reagents can act as catalyst poisons.[3]
-
Poor Ligand Quality: The purity of the this compound ligand itself is crucial for optimal performance.
Q3: How can I prevent the oxidation of this compound to this compound oxide?
A3: To minimize oxidation, it is essential to handle this compound and set up reactions under an inert atmosphere, such as nitrogen or argon. Using degassed, anhydrous solvents is also critical.
Q4: What are the key parameters to consider when optimizing a reaction catalyzed by a this compound-metal complex?
A4: Optimization of cross-coupling reactions requires a systematic approach. Key variables to consider include the choice of catalyst precursor, ligand-to-metal ratio, solvent, base, temperature, and catalyst loading.[2]
Q5: How do the steric and electronic properties of this compound influence its catalytic activity?
A5: As a trialkylphosphine, this compound is a strong electron donor. This property can enhance the rate of oxidative addition, a key step in many catalytic cycles. Its steric bulk, defined by the cone angle, also plays a crucial role in promoting reductive elimination and stabilizing the active catalytic species.[4][5] The interplay of these steric and electronic factors determines the overall efficiency of the catalyst.[6]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during experiments using this compound as a catalyst or ligand.
Issue 1: Low or No Product Yield
This is a frequent issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. par.nsf.gov [par.nsf.gov]
- 4. yanggroup.weebly.com [yanggroup.weebly.com]
- 5. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Purification of Products from Tripiperidinophosphine Reactions
Welcome to the technical support center for the purification of products from reactions utilizing tripiperidinophosphine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of products from reactions where this compound oxide is a significant byproduct.
The primary challenge in the workup of reactions involving this compound, such as the Wittig, Mitsunobu, Appel, and Staudinger reactions, is the removal of the stoichiometric byproduct, this compound oxide.[1] This byproduct can often complicate purification due to its physical properties, sometimes co-purifying with the desired product. The strategies outlined here are largely based on established methods for the removal of the analogous and widely studied triphenylphosphine oxide (TPPO), as the underlying chemical principles are transferable.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography-free methods to remove this compound oxide?
A1: The most common methods that avoid traditional column chromatography include:
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Precipitation/Crystallization: This method leverages the typically low solubility of phosphine oxides in non-polar solvents like hexanes, cyclohexane, or diethyl ether.[1][2][3]
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Complexation with Metal Salts: Adding metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can precipitate the phosphine oxide as an insoluble metal complex.[4][5][6]
-
Chemical Conversion: Reacting the phosphine oxide with reagents like oxalyl chloride converts it into an insoluble phosphonium salt that can be easily filtered off.[3][6]
Q2: How do I choose the best purification method for my specific product?
A2: The choice of method depends largely on the properties of your desired product:
-
For non-polar products: Simple precipitation of the phosphine oxide using a non-polar solvent is often the easiest and most direct approach.[3][7] A silica gel plug filtration can also be very effective.[3][7]
-
For polar products: If your product shares similar solubility to the phosphine oxide in polar solvents, complexation with a metal salt like ZnCl₂ in a polar solvent (e.g., ethanol, ethyl acetate) is a highly effective strategy.[4][5]
-
For large-scale synthesis: Precipitation and metal salt complexation are generally more scalable than chromatography.[1][4]
Q3: Can the phosphine oxide byproduct be recycled?
A3: Yes, methods exist to reduce the phosphine oxide back to the parent phosphine. For instance, the insoluble phosphonium salt formed by reacting the oxide with oxalyl chloride can be reduced with agents like LiAlH₄ to regenerate the phosphine.[6]
Troubleshooting Guides
Problem: My product is co-precipitating with the this compound oxide when I try to crystallize it from a non-polar solvent.
-
Cause: The solubility of your product in the chosen non-polar solvent may be too low, or there may be an issue with the solvent system.
-
Solution:
-
Optimize the Solvent System: Try a different non-polar solvent or a solvent mixture. For example, suspending the crude mixture in diethyl ether and then layering with pentane or hexane can sometimes selectively crystallize the phosphine oxide.[2]
-
Consider Metal Salt Precipitation: Switch to a method that doesn't rely on differential solubility in non-polar solvents. Precipitating the phosphine oxide as a metal complex in a polar solvent where your product is soluble is an excellent alternative.[4]
-
Problem: I am working on a large scale, and column chromatography is not a feasible purification method.
-
Cause: Column chromatography is often expensive, time-consuming, and difficult to scale for industrial production.[1]
-
Solution:
-
Optimized Precipitation/Crystallization: A well-designed crystallization process is a highly effective and scalable method. This involves a careful selection of solvents and temperature optimization to maximize the precipitation of the phosphine oxide while keeping the product in solution.[1][5]
-
Metal Salt Precipitation: The use of inexpensive metal salts like ZnCl₂ or MgCl₂ is a proven, scalable, and chromatography-free method.[4][6] The resulting metal-phosphine oxide complex is typically a solid that can be easily removed by filtration.[4]
-
Problem: My product is polar and soluble in the same solvents as this compound oxide (e.g., ethanol, ethyl acetate).
-
Cause: When the desired product has similar solubility characteristics to the phosphine oxide, simple precipitation with non-polar solvents is ineffective.
-
Solution:
-
Precipitation with ZnCl₂ in Polar Solvents: The formation of a phosphine oxide-ZnCl₂ complex is effective in several polar organic solvents, allowing for the removal of the byproduct even when the product itself is polar.[4][5]
-
Acid/Base Extraction: If your product has an acidic or basic functional group that the phosphine oxide lacks, you may be able to use an acid-base extraction to separate the two. For example, phosphine oxides derived from phosphines containing a basic pyridyl group can be removed with a dilute acid wash.[4]
-
Quantitative Data Summary
The following table summarizes the effectiveness of triphenylphosphine oxide (TPPO) removal using ZnCl₂ precipitation in ethanol, which serves as a model for this compound oxide removal.
| Molar Ratio (ZnCl₂ : TPPO) | TPPO Removed (%) |
| 1 : 1 | 90% |
| 2 : 1 | >95% (Optimal) |
| 3 : 1 | Not Detected |
| Data adapted from a study on TPPO removal.[4] |
Experimental Protocols
Protocol 1: Purification by Precipitation in a Non-Polar Solvent
This method is suitable for non-polar products.
-
Concentration: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Trituration: Add a non-polar solvent in which the phosphine oxide is known to be insoluble (e.g., hexane, cyclohexane, or a mixture of diethyl ether and hexane).[1][2] Suspend the resulting residue in this solvent.
-
Filtration: Filter the mixture through a Büchner funnel or a silica plug.[3][7] The solid precipitate is the this compound oxide.
-
Washing: Wash the collected solid with a small amount of the cold non-polar solvent to recover any trapped product.
-
Product Isolation: Combine the filtrates and concentrate under reduced pressure to isolate the purified product. It may be necessary to repeat this procedure to remove all of the phosphine oxide.[3][7]
Protocol 2: Purification by Precipitation with Zinc Chloride
This method is highly effective for both polar and non-polar products.[4]
-
Solvent Exchange: After the reaction, evaporate the initial reaction solvent. Dissolve the crude residue in a polar solvent such as ethanol (EtOH), ethyl acetate (EtOAc), or isopropyl alcohol (iPrOH).[4]
-
Addition of ZnCl₂: Prepare a solution of ZnCl₂ in a minimal amount of warm ethanol (e.g., a 1.8 M solution) and add it to the solution of the crude product at room temperature.[4] A molar ratio of 2:1 (ZnCl₂ to phosphine oxide) is often optimal.[4]
-
Precipitation: Stir the mixture. Scraping the sides of the flask can help induce precipitation. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form.[4]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Isolation: The filtrate, containing the purified product, can then be concentrated. If excess ZnCl₂ is a concern, the residue can be slurried with a solvent like acetone in which the product is soluble but the excess zinc salts are not.[4]
Visualizations
Caption: General workflow for purifying products from this compound reactions.
Caption: Decision tree for selecting a suitable purification method.
Caption: Workflow for phosphine oxide removal via metal salt complexation.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Workup [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. shenvilab.org [shenvilab.org]
Technical Support Center: Managing Air and Moisture Sensitivity of Phosphine Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling air and moisture-sensitive phosphine ligands. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity and reactivity of your ligands.
Frequently Asked Questions (FAQs)
Q1: Why are phosphine ligands sensitive to air and moisture?
A1: The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, which is crucial for its catalytic activity in coordinating to a metal center.[1] This same lone pair is susceptible to reaction with atmospheric oxygen, leading to the formation of phosphine oxide.[1][2] Phosphine oxides do not coordinate effectively with metal centers, resulting in catalyst deactivation.[1] Electron-rich phosphines, such as trialkylphosphines, are generally more prone to oxidation than their electron-poorer triarylphosphine counterparts.[1][3] Some phosphines can also react with water (hydrolysis), leading to cleavage of P-C bonds.[2]
Q2: What are the common signs of phosphine ligand degradation?
A2: Several indicators may suggest that your phosphine ligand has degraded:
-
Low or no product yield: This is the most direct sign of an inactive catalytic system.[1]
-
Reaction stalling: The reaction begins but slows down or stops before completion.[1]
-
Formation of palladium black: In palladium-catalyzed reactions, a black precipitate indicates the aggregation of Pd(0), suggesting the ligand is no longer stabilizing the catalytically active species.[1]
-
Inconsistent results: Poor reproducibility between experiments can often be traced back to inconsistent handling of air-sensitive reagents.[1]
-
Change in physical appearance: While not always obvious, a change in the color or texture of a solid phosphine ligand can indicate oxidation.
Q3: How should I properly store my air-sensitive phosphine ligands?
A3: Proper storage is critical to maintaining the integrity of your phosphine ligands.
-
Solid Ligands: Solid phosphine ligands should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen), preferably within a glovebox or a desiccator.[1] If a glovebox is not available, the container should be sealed tightly and purged with an inert gas after each use.[1]
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Ligand Solutions: Solutions of phosphine ligands should be prepared using anhydrous, degassed solvents and stored in a sealed flask under an inert atmosphere.[1] For long-term storage, keeping the sealed flask in a freezer is recommended.[1]
Q4: What is the difference between using a glovebox and a Schlenk line?
A4: Both gloveboxes and Schlenk lines are essential tools for handling air-sensitive compounds, but they serve different purposes.[1][4]
-
Glovebox: A glovebox is a sealed enclosure filled with a purified inert gas (e.g., nitrogen or argon), allowing for the direct manipulation of solids and liquids in an air-free environment.[1][5][6] It is ideal for weighing solids, preparing stock solutions, and setting up reactions that require prolonged exposure to an inert atmosphere.[1][7]
-
Schlenk Line: A Schlenk line, or dual vacuum-inert gas manifold, is used to perform reactions under an inert atmosphere in standard glassware.[4][8][9] It allows for the evacuation of air from a flask and backfilling with an inert gas.[9] It is well-suited for carrying out reactions, distillations, and other manipulations once the air-sensitive reagents have been introduced.[4][8]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Step |
| Degraded Phosphine Ligand | Ensure the ligand was stored and handled under strictly inert conditions. If in doubt, use a fresh batch of ligand or repurify the existing stock. |
| Presence of Oxygen in the Reaction | Thoroughly degas all solvents and reagents. Ensure all glassware is properly dried and the reaction setup is leak-free. Perform at least three evacuate-refill cycles on the Schlenk line.[1][9] |
| Incorrect Ligand-to-Metal Ratio | Verify the stoichiometry of your reaction. An incorrect ratio can lead to the formation of inactive catalyst species or catalyst decomposition.[1] |
| Suboptimal Reaction Temperature | Confirm the optimal temperature for your specific reaction. High temperatures can accelerate catalyst decomposition.[1] |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Step |
| Insufficient Ligand Concentration | The phosphine ligand stabilizes the active Pd(0) species. A low ligand concentration can lead to aggregation and precipitation of palladium black.[1] Check and adjust the ligand-to-palladium ratio. |
| Ligand Oxidation | If the phosphine ligand has oxidized, it can no longer effectively stabilize the palladium center.[1] Use fresh, properly handled ligand. |
| High Reaction Temperature | Elevated temperatures can promote catalyst decomposition.[1] Consider running the reaction at a lower temperature. |
Data Presentation
Table 1: Comparison of Common Solvent Degassing Methods
| Degassing Method | Typical Time | Approximate Efficiency | Notes |
| Sparging (Bubbling) | 20-60 min | ~95% | Involves bubbling an inert gas (N₂ or Ar) through the solvent. |
| Freeze-Pump-Thaw | 10-15 min per cycle (3 cycles recommended) | >99% | Involves freezing the solvent, evacuating the headspace, and thawing.[9] Considered one of the most effective methods. |
| Sonication | 15-30 min | ~30% | Less effective than other methods but can be used for quick, rough degassing.[1] |
| Inline Vacuum Degassing | Continuous | Up to 99.9% | Continuously removes dissolved gases from a solvent stream, often used in flow chemistry setups.[1] |
Experimental Protocols
Protocol 1: Preparation of a Phosphine Ligand Stock Solution in a Glovebox
This protocol describes the preparation of a stock solution of an air-sensitive solid phosphine ligand inside a nitrogen- or argon-filled glovebox.
Materials:
-
Air-sensitive phosphine ligand
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Volumetric flask with a glass stopper or a septum-sealed vial
-
Spatula
-
Weighing paper or boat
-
Pipette and tips
-
Balance (inside the glovebox)
Procedure:
-
Prepare the Glovebox: Ensure the glovebox maintains a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).[1]
-
Transfer Materials: Bring all necessary glassware, the sealed container of the phosphine ligand, and the degassed solvent into the glovebox antechamber.
-
Cycle Antechamber: Cycle the antechamber at least three times to remove air before transferring the items into the main chamber.[1]
-
Weigh the Ligand: Carefully weigh the desired amount of the phosphine ligand onto a weighing paper or boat using the balance inside the glovebox.[1]
-
Dissolve the Ligand: Transfer the weighed ligand into the volumetric flask or vial. Using a pipette, add the degassed solvent to the flask, ensuring all the solid is washed down.[1]
-
Dilute to Volume: Continue adding the solvent until the solution reaches the calibration mark on the volumetric flask or the desired concentration is achieved in the vial.
-
Mix and Store: Stopper the flask or seal the vial and gently swirl until the ligand is completely dissolved. The stock solution is now ready for use. If not used immediately, store the sealed container in a freezer inside the glovebox.[1]
Protocol 2: Setting up a Reaction using a Schlenk Line
This protocol provides a general procedure for setting up a reaction with an air-sensitive phosphine ligand using standard Schlenk line techniques.
Materials:
-
Schlenk flask with a magnetic stir bar
-
Other reagents (e.g., metal precursor, substrate, base)
-
Air-sensitive phosphine ligand (solid or as a stock solution)
-
Anhydrous, degassed solvent
-
Septa, needles, and cannula
-
Schlenk line connected to a vacuum pump and an inert gas source
Procedure:
-
Dry Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas.[1]
-
Assemble the Apparatus: Assemble the Schlenk flask and seal all joints with septa. Connect the flask to the Schlenk line via its sidearm.[1]
-
Establish Inert Atmosphere: Evacuate the flask using the vacuum manifold of the Schlenk line, then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[1][9]
-
Add Solids: If using a solid phosphine ligand and other solid reagents, quickly remove the septum under a positive flow of inert gas and add the solids to the flask. Reseal the flask promptly.
-
Add Solvents and Solutions: Add the degassed solvent via a cannula or a gas-tight syringe.[1] If using a stock solution of the phosphine ligand, add it at this stage via a gas-tight syringe.
-
Degas the Reaction Mixture (Optional but Recommended): For highly sensitive reactions, further degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[1]
-
Run the Reaction: Proceed with the reaction by heating or stirring as required, maintaining a positive pressure of inert gas.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.[1]
Visualizations
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Experimental workflow for setting up a reaction on a Schlenk line.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 5. Glove Box Chemistry [lithmachine.com]
- 6. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 7. reddit.com [reddit.com]
- 8. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating Scale-Up Challenges with Tripiperidinophosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tripiperidinophosphine in their chemical reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this reagent. The primary focus is on managing the reaction byproducts and optimizing process conditions for larger-scale syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions that use this compound?
A1: The most significant challenge in scaling up reactions involving this compound is the efficient removal of its corresponding oxide, this compound oxide, which is formed as a stoichiometric byproduct. Similar to the well-documented issues with triphenylphosphine oxide (TPPO), this compound oxide can be difficult to separate from the desired product due to its polarity and solubility characteristics. Additionally, ensuring consistent reaction kinetics, managing exotherms, and preventing potential side reactions become more critical at a larger scale.
Q2: How does this compound compare to triphenylphosphine in terms of reactivity and handling?
A2: this compound is a trialkylphosphine and is generally more nucleophilic and less sterically hindered than triphenylphosphine. This can lead to faster reaction rates. However, it is also more sensitive to air oxidation.[1] Therefore, stricter inert atmosphere conditions are necessary during storage and handling on a larger scale. The resulting this compound oxide has different solubility properties than triphenylphosphine oxide, which influences the choice of purification strategy.
Q3: What are the main methods for removing this compound oxide from a reaction mixture?
A3: Drawing parallels from methods developed for triphenylphosphine oxide (TPPO) removal, the following techniques can be adapted for this compound oxide:
-
Precipitation with Metal Salts: Forming insoluble complexes with Lewis acids like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[2]
-
Crystallization/Solvent Precipitation: Exploiting solubility differences between the product and this compound oxide by selecting appropriate solvent systems to induce precipitation of the oxide.[3][4]
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Chromatography-Free Filtration: Carefully choosing a solvent system where the product remains in solution while the phosphine oxide byproduct precipitates and can be removed by simple filtration.[3][5]
-
Column Chromatography: While effective at the lab scale, it is often not feasible or cost-effective for large-scale production.[3]
Q4: Are there any specific safety precautions for handling this compound on a large scale?
A4: Yes. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] When handling larger quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood or a glove box to avoid inhalation. Ensure that an inert atmosphere is maintained to prevent oxidation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of reactions using this compound.
Problem 1: Difficulty Removing this compound Oxide Byproduct
| Symptom | Possible Cause | Suggested Solution |
| Byproduct co-elutes with the product during chromatography. | Similar polarity of the product and this compound oxide. | 1. Solvent Precipitation: Concentrate the reaction mixture and add a non-polar solvent (e.g., hexane, cyclohexane) to precipitate the phosphine oxide.[3] Filter the solid and wash with the same solvent. 2. Metal Salt Precipitation: Dissolve the crude mixture in a polar solvent (e.g., ethanol, ethyl acetate) and add a solution of ZnCl₂ to precipitate the phosphine oxide as a metal complex.[2] |
| Product and byproduct are both soluble in common organic solvents. | High solubility of both compounds in the chosen solvent system. | 1. Solvent Screening: Systematically screen a range of solvents with varying polarities to find one that selectively dissolves the product while minimizing the solubility of the phosphine oxide.[3][4] 2. Anti-Solvent Addition: Add an anti-solvent to the solution to selectively precipitate either the product or the byproduct. |
| Low product recovery after purification. | Product is lost during the removal of the phosphine oxide. | 1. Optimize Precipitation Conditions: Carefully control the temperature and addition rate during solvent or metal salt precipitation to maximize the precipitation of the oxide while keeping the product in solution. 2. Check Aqueous Layers: If an aqueous workup is performed, analyze the aqueous layer for product loss, as some polar products may partition into the aqueous phase.[6] |
Problem 2: Incomplete Reaction or Slow Conversion at Larger Scale
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion. | 1. Inefficient mixing. 2. Catalyst deactivation. 3. Insufficient reagent concentration. | 1. Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the larger volume to maintain a homogeneous mixture. 2. Maintain Inert Atmosphere: Use a robust inert gas blanket (Nitrogen or Argon) to prevent oxidation of the phosphine reagent, which can act as a catalyst ligand. 3. Reagent Addition Strategy: Consider a slow addition of one of the reactants to maintain an optimal concentration profile. |
| Reaction is significantly slower than on a small scale. | Poor heat transfer leading to lower than optimal reaction temperature. | 1. Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature, not just the heating bath temperature. 2. Improve Heat Transfer: Ensure the reactor has adequate surface area for heating and that the heating medium is circulating effectively. |
Data Presentation
Table 1: Comparison of this compound Oxide Removal Methods (Illustrative Data)
| Method | Typical Solvent System | Typical Recovery of Product (%) | Purity of Product (%) | Scalability | Reference |
| Solvent Precipitation | Toluene/Hexane | 85-95 | >98 | High | [3] |
| Metal Salt Precipitation (ZnCl₂) | Ethanol | 90-98 | >99 | High | [2] |
| Column Chromatography | Ethyl Acetate/Hexane Gradient | 70-90 | >99 | Low | [3] |
Note: The data in this table is illustrative and based on analogous systems with triphenylphosphine oxide. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Removal of this compound Oxide via Zinc Chloride Precipitation
This protocol is adapted from a method for removing triphenylphosphine oxide.[2]
-
Dissolution: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk solvent. Dissolve the resulting crude residue in a minimal amount of a polar solvent such as ethanol or ethyl acetate.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in ethanol.
-
Precipitation: To the stirred solution of the crude product at room temperature, slowly add the ZnCl₂ solution (approximately 2 equivalents relative to the this compound used in the reaction).
-
Stirring: Continue stirring the mixture for 1-2 hours. A white precipitate of the this compound oxide-ZnCl₂ complex should form.
-
Filtration: Filter the mixture through a pad of celite to remove the precipitated complex. Wash the filter cake with a small amount of the solvent used for dissolution.
-
Work-up: Concentrate the filtrate under reduced pressure. The remaining residue can be further purified by recrystallization or a simple filtration to remove any excess inorganic salts.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Purification strategy decision tree.
References
- 1. This compound | C15H30N3P | CID 97084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 6. How To [chem.rochester.edu]
Technical Support Center: Thermal Degradation of Phosphine Ligands and Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the thermal degradation of phosphine ligands and their associated metal catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for phosphine ligands?
A1: Phosphine ligands are susceptible to several degradation pathways, particularly at elevated temperatures, which can significantly impact catalyst performance. The most common pathways include:
-
Oxidation: Phosphines can be oxidized to phosphine oxides. This is a major deactivation pathway, as phosphine oxides are generally poor ligands for the metal center.[1][2] This process can be initiated by trace amounts of oxygen or other oxidizing agents in the reaction mixture.
-
P-C Bond Cleavage: At higher temperatures, the phosphorus-carbon bonds within the ligand can break.[3] This can lead to the formation of various decomposition products and catalyst deactivation. P-C bond cleavage is a known decomposition pathway for tertiary phosphines.[3]
-
Phosphonium Salt Formation: In the presence of certain reactants or solvents, phosphine ligands can be alkylated or arylated to form phosphonium salts. These salts are inactive as ligands in most catalytic cycles.
Q2: How do the steric and electronic properties of a phosphine ligand affect its thermal stability?
A2: The electronic and steric properties of a phosphine ligand, often described by Tolman's electronic parameter (TEP) and cone angle (θ), play a crucial role in its stability.
-
Electronic Effects: Electron-rich phosphines (e.g., those with alkyl groups) are generally more susceptible to oxidation.[4] Conversely, electron-withdrawing groups can increase the stability of the phosphine towards oxidation but may alter the catalytic activity.
-
Steric Effects: Increased steric bulk around the phosphorus atom can physically protect it from reacting with oxygen or other species, thus enhancing thermal stability.[4] However, excessively bulky ligands may lead to weaker coordination to the metal center, which can also influence the overall stability of the catalyst.
Q3: My cross-coupling reaction is sluggish or has stalled. Could phosphine ligand degradation be the cause?
A3: Yes, ligand degradation is a common reason for poor catalyst performance. Signs of ligand degradation include:
-
Formation of Palladium Black: In palladium-catalyzed reactions, the appearance of a black precipitate is often indicative of the decomposition of the Pd(0) active species, which can be caused by ligand degradation.[4]
-
Inconsistent Reaction Rates: If the reaction starts well but then slows down or stops, it could be due to the gradual decomposition of the ligand and, consequently, the catalyst over time.
-
Low or No Product Yield: If the reaction fails to produce the desired product, and other factors like substrate purity and reaction conditions have been ruled out, ligand instability should be considered.
Q4: What analytical techniques can I use to detect and quantify phosphine ligand degradation?
A4: Several analytical techniques are well-suited for studying the degradation of phosphine ligands:
-
31P NMR Spectroscopy: This is a powerful tool for directly observing the phosphorus-containing species in your reaction mixture.[5] The appearance of new peaks, such as those corresponding to phosphine oxides (typically downfield from the parent phosphine), provides direct evidence of degradation.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the phosphine ligand and its degradation products, such as the corresponding phosphine oxide.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile degradation products.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Reaction Yield | Catalyst Deactivation due to Ligand Oxidation | 1. Ensure a Strictly Inert Atmosphere: Use Schlenk line or glovebox techniques to rigorously exclude oxygen from your reaction.[4] Purge all solvents and reagents with an inert gas (e.g., argon or nitrogen). 2. Use Freshly Purified Solvents: Ethereal solvents like THF can form peroxides upon storage, which readily oxidize phosphines. Use freshly distilled or commercially available anhydrous, deoxygenated solvents. |
| Thermal Degradation of the Ligand/Catalyst | 1. Lower the Reaction Temperature: High temperatures can accelerate ligand decomposition.[4] If possible, screen lower temperatures to find a balance between reaction rate and catalyst stability. 2. Choose a More Thermally Stable Ligand: Refer to the data table below or literature to select a ligand known for its thermal robustness. Buchwald and Hartwig ligands are generally designed for high thermal stability.[9][10] | |
| Formation of Palladium Black | Decomposition of the Pd(0) Active Species | 1. Increase Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can help stabilize the active Pd(0) species and prevent aggregation.[4] 2. Check for Impurities: Impurities in the starting materials or reagents can poison the catalyst and lead to decomposition. Purify starting materials if necessary. |
| Inconsistent or Irreproducible Results | Variable Ligand Quality or Degradation During Storage | 1. Store Ligands Properly: Store air-sensitive phosphine ligands under an inert atmosphere in a freezer to minimize degradation over time.[4] 2. Check Ligand Purity: Use 31P NMR or HPLC to check the purity of your ligand before use to ensure it has not significantly oxidized. |
Quantitative Data on Thermal Stability
The thermal stability of phosphine ligands can be assessed using techniques like Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability.
| Ligand | Type | Onset of Decomposition (°C) (under N2) | Notes |
| Triphenylphosphine (PPh3) | Monodentate, Aryl | ~377 (Boiling Point)[1][11] | Decomposition may occur at lower temperatures depending on the conditions. |
| Tricyclohexylphosphine (PCy3) | Monodentate, Alkyl | High | Generally considered thermally robust, but specific TGA data is not readily available in literature. |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | Bidentate, Aryl | ~300-317 | Onset of decomposition of its palladium and platinum complexes.[12] |
| 1,3-Bis(diphenylphosphino)propane (dppp) | Bidentate, Aryl | ~322 | Onset of decomposition of its platinum complex.[12] |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate, Ferrocene-based | High | Generally considered thermally stable. |
| XPhos, SPhos, RuPhos (Buchwald Ligands) | Monodentate, Biaryl | High | Designed for high thermal stability, often described as "thermally-stable" in product literature.[9][10] |
Note: The thermal stability of a ligand can be significantly influenced by its coordination to a metal center and the overall reaction conditions. The data presented here should be used as a general guide.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of a Phosphine Ligand
This protocol outlines the general procedure for determining the thermal stability of a phosphine ligand using TGA under an inert atmosphere.
Materials:
-
TGA instrument
-
Inert gas supply (Nitrogen or Argon) of high purity[13]
-
TGA sample pans (Alumina or Platinum)
-
Microbalance
-
Glovebox or Schlenk line for handling air-sensitive ligands[4]
Procedure:
-
Sample Preparation (for air-sensitive ligands):
-
Inside a glovebox, weigh 5-10 mg of the phosphine ligand directly into a tared TGA pan.
-
Seal the TGA pan in an airtight container for transfer to the TGA instrument.
-
-
Instrument Setup:
-
Set the purge gas to nitrogen or argon at a flow rate of 20-50 mL/min.[13]
-
Equilibrate the furnace at the starting temperature (e.g., 30 °C).
-
-
TGA Measurement:
-
Quickly transfer the sample pan to the TGA furnace, minimizing exposure to air.
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the weight percentage versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Protocol 2: Monitoring Phosphine Oxidation by 31P NMR Spectroscopy
This protocol describes how to monitor the thermal degradation (oxidation) of a phosphine ligand in solution using 31P NMR.
Materials:
-
NMR spectrometer with 31P capabilities
-
NMR tubes with screw caps or that can be flame-sealed
-
Anhydrous, deoxygenated NMR solvent (e.g., toluene-d8)
-
Phosphine ligand
-
Internal standard (optional, e.g., triphenyl phosphate)
-
Heating block or oil bath for controlled temperature experiments
Procedure:
-
Sample Preparation (in a glovebox):
-
Dissolve a known amount of the phosphine ligand and internal standard (if used) in the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube and seal it.
-
-
Initial NMR Spectrum:
-
Acquire a 31P{1H} NMR spectrum at room temperature to establish the initial chemical shift of the pure ligand and confirm its purity.
-
-
Thermal Stress:
-
Place the sealed NMR tube in a heating block or oil bath set to the desired temperature.
-
At regular time intervals (e.g., every hour), remove the tube, allow it to cool briefly, and acquire a new 31P{1H} NMR spectrum.
-
-
Data Analysis:
-
Process the spectra and integrate the peaks corresponding to the starting phosphine ligand and any new peaks that appear.
-
The appearance of a new peak, typically in the range of 20-50 ppm, is indicative of phosphine oxide formation.[5]
-
Plot the relative integrals of the phosphine and phosphine oxide peaks over time to determine the rate of degradation.
-
Visualizations
Caption: Major degradation pathways of phosphine ligands.
Caption: A logical workflow for troubleshooting catalyst issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. ejournal.cvuas.de [ejournal.cvuas.de]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. magritek.com [magritek.com]
- 10. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. en.chromalytic.com [en.chromalytic.com]
Validation & Comparative
A Comparative Analysis of Tripiperidinophosphine and Other Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of tripiperidinophosphine, an aminophosphine ligand, against other commonly employed phosphine ligands, supported by experimental data and detailed protocols.
This compound, also known as tris(piperidino)phosphine, has emerged as a highly effective ligand in various palladium-catalyzed cross-coupling reactions, notably the Mizoroki-Heck reaction. Its unique electronic and steric properties, derived from the nitrogen atoms directly bonded to the phosphorus center, distinguish it from traditional triaryl- and trialkylphosphines. This guide will delve into a quantitative comparison of its performance, detail the experimental methodologies for its synthesis and application, and visualize the underlying catalytic processes.
Steric and Electronic Properties: A Comparative Overview
For a qualitative comparison, the table below presents the Tolman parameters for several common phosphine ligands.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν) [cm⁻¹] |
| Triphenylphosphine (PPh₃) | 145 | 2068.9 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182 | 2056.1 |
| Tricyclohexylphosphine (PCy₃) | 170 | 2056.4 |
| This compound | Not available | Not available |
Note: The lack of precise Tolman parameters for this compound in standard databases necessitates a comparison based on its observed reactivity and structural analogues.
Performance in the Mizoroki-Heck Reaction: A Quantitative Comparison
The palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation. The choice of phosphine ligand significantly influences the reaction's efficiency, substrate scope, and reaction conditions. Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium has been demonstrated to be a highly active catalyst for this reaction.
The superior activity of the this compound-palladium complex at lower temperatures (e.g., 100 °C) compared to other phosphine ligands like tricyclohexylphosphine is attributed to the lability of the P-N bonds. This instability, particularly in the presence of trace amounts of water, facilitates the in situ formation of highly active palladium nanoparticles, which are believed to be the true catalytic species in this system.
Below is a table summarizing the yields of the Mizoroki-Heck reaction between various aryl bromides and olefins using the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst.
| Entry | Aryl Bromide | Olefin | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 4-Acetyl-trans-stilbene | 98 |
| 2 | 4-Bromobenzonitrile | Styrene | 4-Cyano-trans-stilbene | 95 |
| 3 | 4-Bromonitrobenzene | Styrene | 4-Nitro-trans-stilbene | 99 |
| 4 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 92 |
| 5 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 96 |
Reaction Conditions: 1.0 mmol aryl bromide, 1.5 mmol olefin, 2.0 mmol K₂CO₃, 2.5 ml NMP, 0.05 mol% catalyst, 100 °C.
While a direct side-by-side comparison with other ligands under identical, comprehensive conditions is limited in the literature, the high yields achieved with the this compound-based catalyst at a relatively low catalyst loading and temperature highlight its exceptional performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for the synthesis of the this compound ligand, its palladium complex, and its application in the Mizoroki-Heck reaction.
Synthesis of 1,1',1''-(Phosphinetriyl)tripiperidine
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Anhydrous diethyl ether
-
Anhydrous hexane
Procedure:
-
A solution of piperidine (7.5 equivalents) in anhydrous diethyl ether is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Phosphorus trichloride (1 equivalent) is added dropwise to the cooled solution with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting white precipitate of piperidinium hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a crude oil.
-
The crude product is purified by distillation under reduced pressure to afford 1,1',1''-(phosphinetriyl)tripiperidine as a colorless liquid.
Synthesis of Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium
Materials:
-
1,1',1''-(Phosphinetriyl)tripiperidine
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂)
-
Anhydrous dichloromethane
Procedure:
-
Bis(benzonitrile)palladium(II) chloride (1 equivalent) is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
A solution of 1,1',1''-(phosphinetriyl)tripiperidine (2 equivalents) in anhydrous dichloromethane is added dropwise to the palladium complex solution at room temperature with stirring.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The solvent is removed under reduced pressure to yield the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium complex as a solid. The product can be further purified by recrystallization.
General Protocol for the Mizoroki-Heck Reaction
Materials:
-
Aryl bromide
-
Olefin
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst
Procedure:
-
In a reaction vessel, the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and the dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium catalyst (0.05 mol%) are combined.
-
The vessel is purged with an inert gas (e.g., nitrogen or argon).
-
N-Methyl-2-pyrrolidone (2.5 mL) and the olefin (1.5 mmol) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for the appropriate time until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Mizoroki-Heck reaction and a typical experimental workflow.
Validating Tripiperidinophosphine Purity: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals utilizing tripiperidinophosphine, a versatile organophosphorus compound, ensuring its purity is paramount for the reliability and reproducibility of experimental outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for assessing the purity of this compound. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques, supported by experimental data principles and detailed methodologies.
The Power of ³¹P NMR in Purity Assessment
Quantitative NMR (qNMR) stands out as a primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for a direct quantification of the analyte against a certified internal standard. For organophosphorus compounds like this compound, Phosphorus-31 (³¹P) NMR is particularly advantageous. The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, which minimizes the likelihood of signal overlap between the main compound and its impurities. This results in a simpler, cleaner spectrum compared to proton (¹H) NMR, where complex signal patterns can make quantification challenging.
The most common impurity in phosphine ligands is the corresponding phosphine oxide, formed by oxidation. This transformation from a trivalent phosphorus(III) in the phosphine to a pentavalent phosphorus(V) in the phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum, making the presence of even small amounts of the oxidized impurity readily apparent.
Comparative Analysis of Purity Determination Methods
While NMR, particularly ³¹P NMR, is a highly effective tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific impurities of interest and the available instrumentation.
| Analytical Technique | Principle | Typical Purity (%) | Advantages | Disadvantages |
| ³¹P NMR Spectroscopy | Measures the resonance of ³¹P nuclei in a magnetic field. | >98% | - Direct, non-destructive method.- High selectivity for phosphorus-containing compounds.- Simple spectra with minimal signal overlap.- Provides structural information about impurities. | - Lower sensitivity compared to chromatographic methods.- Requires a specialized spectrometer. |
| ¹H NMR Spectroscopy | Measures the resonance of ¹H nuclei (protons) in a magnetic field. | >98% | - Provides detailed structural information.- Ubiquitous in chemistry labs.- Can quantify non-phosphorus impurities. | - Signal overlap can be a significant issue.- Complex spectra can be difficult to interpret and quantify accurately. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | >99% | - High sensitivity and resolution for volatile impurities.- Can be coupled with mass spectrometry (GC-MS) for definitive identification. | - The compound must be volatile and thermally stable.- Requires derivatization for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interactions with a stationary phase. | >99% | - High sensitivity and resolution.- Suitable for non-volatile and thermally labile compounds.- Widely used in the pharmaceutical industry. | - Requires a suitable chromophore for UV detection.- Method development can be time-consuming. |
Experimental Protocols for NMR-Based Purity Validation
A robust determination of this compound purity using NMR spectroscopy involves both ¹H and ³¹P NMR analysis.
Sample Preparation
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.
-
Add a precise amount (e.g., 10-15 mg) of a certified internal standard. A suitable internal standard for ³¹P NMR in organic solvents is triphenyl phosphate, and for ¹H NMR, a compound with sharp, well-separated signals like 1,4-dinitrobenzene can be used.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Ensure the sample and internal standard are fully dissolved.
¹H NMR Spectroscopy Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Pulse Sequence: Standard single pulse experiment
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration)
-
Number of Scans: 8-16
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the piperidine protons of this compound and the protons of the internal standard. The expected signals for the piperidine ring protons are typically found in the regions of 2.8-3.2 ppm (protons alpha to nitrogen) and 1.4-1.7 ppm (protons beta and gamma to nitrogen).
-
³¹P NMR Spectroscopy Protocol
-
Instrument: NMR spectrometer with a broadband probe
-
Pulse Sequence: Single pulse with proton decoupling (e.g., zgpg30)
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 60 seconds (longer delay is crucial for accurate quantification in ³¹P NMR)
-
Number of Scans: 64-128
-
-
Data Processing:
-
Apply a line broadening of 1-2 Hz.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signal for this compound and any impurity signals. The ³¹P chemical shift for aminophosphines of the type P(NR₂)₃ is typically in the range of +115 to +130 ppm . The corresponding phosphine oxide will appear at a significantly downfield-shifted position.
-
Data Interpretation and Purity Calculation
The purity of this compound can be calculated using the following formula for both ¹H and ³¹P NMR:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I_sample and I_std are the integrated signal areas of the sample and the internal standard.
-
N_sample and N_std are the number of nuclei giving rise to the respective signals.
-
MW_sample and MW_std are the molecular weights of the sample and the internal standard.
-
m_sample and m_std are the masses of the sample and the internal standard.
-
Purity_std is the certified purity of the internal standard.
Visualizing the Workflow and Signaling Pathways
To illustrate the logical flow of the purity validation process, the following diagrams are provided.
A Comparative Guide to Tripiperidinophosphine and Triphenylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical determinant of catalytic efficiency, substrate scope, and overall reaction performance. This guide provides a detailed comparison of two phosphine ligands: the electron-rich and sterically bulky tripiperidinophosphine and the widely used, less sterically demanding triphenylphosphine. This analysis is supported by an examination of their electronic and steric properties, with illustrative experimental data from analogous systems in key cross-coupling reactions.
Ligand Properties: A Tale of Two Phosphines
The fundamental differences in the catalytic performance of this compound and triphenylphosphine stem from their distinct electronic and steric profiles.
-
Triphenylphosphine (TPP) is a workhorse ligand in catalysis, valued for its affordability, air stability, and well-understood coordination chemistry.[1][2] It is considered a relatively electron-poor and sterically modest ligand. Its moderate steric bulk is defined by a Tolman cone angle of approximately 145°.[3]
The greater electron-donating ability of aminophosphines like this compound generally leads to more active catalysts for challenging cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of unreactive substrates.[4]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct head-to-head experimental data comparing this compound and triphenylphosphine in the same catalytic reaction is scarce in the published literature, we can infer their relative performance based on studies of other bulky, electron-rich phosphine ligands.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone for the formation of C-N bonds, is highly sensitive to ligand effects.[1][5] Bulky and electron-rich ligands are known to significantly accelerate the rate-limiting reductive elimination step and are crucial for the coupling of challenging substrates like aryl chlorides.[4][6]
Illustrative Performance Data (using analogous bulky, electron-rich ligands):
The following table summarizes typical yields for the Buchwald-Hartwig amination of an aryl chloride with a primary amine, comparing a standard triphenylphosphine-based catalyst with a catalyst bearing a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos), which serves as a proxy for the expected performance of a highly electron-rich ligand like this compound.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Triphenylphosphine | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | <10 |
| XPhos (analogue) | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 2 | >95 |
Data is illustrative and compiled from general knowledge in the field. Actual results may vary.
The significantly higher yield observed with the bulky, electron-rich ligand highlights the expected superior performance of this compound over triphenylphosphine, especially for less reactive aryl chlorides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation.[7][8] Similar to the Buchwald-Hartwig reaction, the efficiency of Suzuki-Miyaura couplings, particularly with unreactive aryl chlorides or sterically hindered substrates, is greatly enhanced by the use of bulky, electron-rich phosphine ligands.[9][10] These ligands promote the oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle.
Illustrative Performance Data (using analogous bulky, electron-rich ligands):
The table below shows a comparison of yields for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid, comparing a triphenylphosphine-based catalyst with one employing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) as an analogue for this compound.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Triphenylphosphine | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 24 | ~20 |
| SPhos (analogue) | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 4 | >98 |
Data is illustrative and compiled from general knowledge in the field. Actual results may vary.
The dramatic increase in yield with the bulky, electron-rich ligand suggests that this compound would offer a significant advantage over triphenylphosphine in challenging Suzuki-Miyaura couplings.
Experimental Protocols
Below are general experimental protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Note: These are general procedures and should be optimized for specific substrates and ligands.
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: The aryl halide (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.) are added to the reaction vessel.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (typically 80-110 °C) and monitored by TLC or GC/LC-MS until completion.
-
Work-up: The reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (2-4 mol%), the aryl halide (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over a suitable drying agent, and concentrate. Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, highlighting the central role of the phosphine ligand.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of Tripiperidinophosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural data obtained from X-ray crystallography of tripiperidinophosphine-containing compounds. Due to a limited availability of a wide range of this compound metal complexes in the crystallographic literature, this guide will focus on the detailed structural analysis of this compound oxide and compare its key structural features with those of other relevant phosphine ligands. This comparative approach allows for an objective evaluation of the steric and electronic influence of the tripiperidino moiety on the molecular geometry. Furthermore, detailed experimental protocols for the synthesis and crystallographic analysis of phosphine complexes are provided, alongside a discussion of complementary analytical techniques.
Data Presentation: A Comparative Look at Phosphine Ligand Structures
The structural parameters of phosphine ligands and their derivatives are crucial in understanding their coordination chemistry and reactivity. The following table summarizes key crystallographic data for this compound oxide and provides a comparison with the widely used triphenylphosphine and its oxide, as well as the sterically demanding tricyclohexylphosphine. This comparison highlights the unique structural characteristics imparted by the piperidino substituents.
| Compound | Formula | P–N/P–C Bond Lengths (Å) | P=O Bond Length (Å) | Bond Angles around P (°) | Crystal System | Space Group |
| This compound Oxide | C₁₅H₃₀N₃OP | P-N: Not explicitly found | 1.48[1] | N-P-N, N-P-O: Tetrahedral geometry[1] | Monoclinic / Orthorhombic | P2₁/c / Pbca[1] |
| Triphenylphosphine | C₁₈H₁₅P | P-C: ~1.83 | N/A | C-P-C: ~103 | Monoclinic | P2₁/c |
| Triphenylphosphine Oxide | C₁₈H₁₅OP | P-C: ~1.80 | ~1.48 | C-P-C: ~106, C-P-O: ~112 | Orthorhombic | Pbca |
| Tricyclohexylphosphine | C₁₈H₃₃P | P-C: ~1.85 | N/A | C-P-C: ~109 | Monoclinic | P2₁/n |
Note: Data for triphenylphosphine, triphenylphosphine oxide, and tricyclohexylphosphine are representative values from typical crystal structures and are provided for comparative purposes.
Experimental Protocols
The following sections detail standardized methodologies for the synthesis of phosphine ligands and their metal complexes, as well as the general procedure for obtaining single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
This compound can be synthesized through the reaction of phosphorus trichloride with an excess of piperidine in an inert solvent, such as diethyl ether or toluene, in the presence of a base like triethylamine to scavenge the HCl produced.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Piperidine
-
Triethylamine
-
Anhydrous diethyl ether
-
Standard Schlenk line equipment
Procedure:
-
A solution of piperidine (3.1 equivalents) and triethylamine (3 equivalents) in anhydrous diethyl ether is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred piperidine solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting triethylamine hydrochloride precipitate is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation or recrystallization.
General Synthesis of a Phosphine-Metal Complex (e.g., Palladium(II) Complex)
The synthesis of phosphine-metal complexes typically involves the reaction of a metal salt with the phosphine ligand in a suitable solvent.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Standard Schlenk line equipment
Procedure:
-
Palladium(II) chloride is suspended in the chosen solvent in a Schlenk flask under an inert atmosphere.
-
A solution of this compound (2 equivalents) in the same solvent is added to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can often be monitored by the dissolution of the starting metal salt and a color change.
-
Upon completion, the solution is filtered to remove any unreacted starting material.
-
The product, typically trans-[PdCl₂(P(NC₅H₁₀)₃)₂], can be isolated by reducing the volume of the solvent and inducing precipitation by the addition of a non-polar solvent like hexane.
-
The resulting solid is collected by filtration, washed with a small amount of the non-polar solvent, and dried under vacuum.
X-ray Crystal Structure Analysis Workflow
The process of determining the crystal structure of a compound by X-ray diffraction involves several key steps, from crystal growth to data analysis.
Detailed Steps:
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction studies. Common methods for growing crystals of organometallic complexes include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a sealed container with a vial of a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A less dense solution of the compound is carefully layered on top of a denser non-solvent. Crystals form at the interface as the liquids slowly mix.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic positions and thermal parameters.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides definitive structural information in the solid state, other techniques are crucial for a comprehensive characterization of this compound complexes, especially in solution.
-
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance spectroscopy is an invaluable tool for studying phosphine ligands and their complexes. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic environment. For this compound, the ³¹P NMR signal is expected to appear in a specific region, and upon coordination to a metal center, a significant downfield or upfield shift (coordination shift) is observed. This shift provides information about the nature of the metal-phosphorus bond. Furthermore, coupling between the ³¹P nucleus and other NMR-active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) can provide direct evidence of coordination and information about the structure of the complex in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes of the this compound ligand and any other coordinated ligands (e.g., carbonyl, nitrosyl). Changes in the vibrational frequencies of the P-N bonds upon coordination can provide insights into the strength of the metal-ligand interaction.
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to probe the redox properties of the metal center in a this compound complex. The oxidation and reduction potentials can be influenced by the electron-donating properties of the phosphine ligand. By comparing the CV data of different phosphine complexes, the relative electron-donating ability of the this compound ligand can be assessed.
-
Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and provide evidence for its composition and integrity in solution.
Logical Relationships in Characterization
The comprehensive characterization of a novel this compound complex involves a logical flow of experiments to elucidate its structure and properties.
References
Quantitative Analysis of Tripiperidinophosphine in Reaction Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of tripiperidinophosphine is crucial for monitoring reaction progress, ensuring product quality, and optimizing synthetic routes in various chemical processes, including the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the primary analytical techniques used for the quantification of this compound and its common byproduct, this compound oxide, in reaction mixtures.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on several factors, including the complexity of the reaction matrix, the required sensitivity, and the availability of instrumentation. The three most common techniques for the quantitative analysis of this compound are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Method | Principle | Advantages | Disadvantages |
| ³¹P NMR Spectroscopy | Measures the resonance of the ³¹P nucleus in a magnetic field. The signal intensity is directly proportional to the concentration. | Non-destructive, provides structural information, minimal sample preparation, excellent for in-situ reaction monitoring.[1][2] | Lower sensitivity compared to chromatographic methods, requires specialized equipment, potential for overlapping signals in complex mixtures.[3] |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | High sensitivity and selectivity, widely available instrumentation, robust for routine analysis.[4] | This compound lacks a strong chromophore, requiring derivatization or indirect detection methods. Phosphines are susceptible to on-column oxidation.[4] |
| GC-MS | Separates volatile components of a mixture in the gas phase, followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural confirmation through mass spectra.[5] | Requires derivatization to increase volatility and thermal stability, potential for thermal degradation of the analyte in the injector. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantitative analysis of this compound and its oxide. These values are indicative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | ³¹P NMR | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~10-50 µM | ~0.1-1 µg/mL | ~0.01-0.1 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 µM | ~0.5-5 µg/mL | ~0.05-0.5 µg/mL |
| Linearity (r²) | >0.99 | >0.999 | >0.999 |
| Precision (%RSD) | < 5% | < 2% | < 5% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 95-105% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Quantitative ³¹P NMR Spectroscopy
This method allows for the direct, non-invasive quantification of this compound and this compound oxide in a reaction mixture.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
Sample Preparation:
-
Withdraw a representative aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Add a known amount of an internal standard (e.g., triphenyl phosphate) to the NMR tube.
-
Add the reaction mixture aliquot to the NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to ensure a lock signal.
NMR Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[3]
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 64 or more).
-
Spectral Width: Broad enough to encompass the chemical shifts of this compound and its oxide.
Data Analysis:
-
Integrate the signals corresponding to this compound, this compound oxide, and the internal standard.
-
Calculate the concentration of each analyte using the following formula: Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Moles of P in Analyte) * (Moles of P in Internal Standard)
HPLC-UV Method
Due to the weak UV absorbance of this compound, this method often involves the quantification of its oxide or a derivatized form. A key challenge is the on-column oxidation of the phosphine.[4] To mitigate this, the addition of a reducing agent to the mobile phase is recommended.[4]
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) and a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to prevent on-column oxidation.[4]
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for the phosphine oxide)
Data Analysis:
-
Generate a calibration curve using standards of known concentrations of this compound oxide.
-
Quantify the amount of this compound oxide in the sample by comparing its peak area to the calibration curve. The amount of this compound can be inferred if the conversion to the oxide is quantitative during sample workup or by difference from the initial amount.
GC-MS Method
This method is highly sensitive but may require derivatization to improve the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A low-polarity capillary column (e.g., DB-5ms).
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction to isolate the analytes from the reaction matrix.
-
(Optional but recommended) Derivatize the analytes to increase volatility and thermal stability.
-
Dissolve the extracted and derivatized sample in a suitable solvent (e.g., ethyl acetate).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and its oxide.
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the analytes in the sample by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a reaction mixture.
Logical Relationship of Analytical Methods
This diagram illustrates the logical flow for selecting an appropriate analytical method based on the experimental requirements.
Staudinger Reaction Pathway
This compound is commonly used in the Staudinger reaction to reduce azides to amines. The phosphine is oxidized to this compound oxide in the process. Monitoring the concentration of both the phosphine and its oxide is key to understanding the reaction kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Tripiperidinophosphine Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides an objective comparison of tripiperidinophosphine-based palladium catalysts against other commonly employed catalytic systems in key cross-coupling reactions. The data presented herein, summarized from published experimental results, is intended to assist researchers in making informed decisions for their synthetic strategies.
Performance in Mizoroki-Heck Reactions
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes. The performance of a palladium catalyst bearing a this compound ligand, specifically dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, has been evaluated and can be compared with other common phosphine-based systems.
Table 1: Comparison of Catalyst Performance in the Mizoroki-Heck Reaction of Aryl Bromides with Alkenes [1]
| Entry | Aryl Bromide | Alkene | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | PdCl₂[(P(NC₅H₁₀)₃)₂] | 98 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | PdCl₂[(P(NC₅H₁₀)₃)₂] | 95 |
| 3 | Bromobenzene | Styrene | PdCl₂[(P(NC₅H₁₀)₃)₂] | 99 |
| 4 | Bromobenzene | n-Butyl acrylate | PdCl₂[(P(NC₅H₁₀)₃)₂] | 96 |
| 5 | 4-Bromotoluene | Styrene | PdCl₂[(P(NC₅H₁₀)₃)₂] | 97 |
| 6 | 4-Bromotoluene | n-Butyl acrylate | PdCl₂[(P(NC₅H₁₀)₃)₂] | 94 |
Reaction Conditions: 0.05 mol% catalyst, N,N-dimethylformamide (DMF), K₂CO₃, 100 °C.
For comparison, traditional phosphine ligands such as triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are also widely used in Mizoroki-Heck reactions. While direct comparative data under identical conditions is sparse in the literature, studies on similar substrates provide a basis for evaluation. For instance, the Heck coupling of 4-bromoanisole with styrene using a Pd(OAc)₂/PPh₃ system often requires higher catalyst loadings and temperatures to achieve comparable yields. Similarly, catalysts based on bulky, electron-rich phosphines like those developed by Buchwald are known for their high activity but may present different selectivity profiles.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds from aryl halides and boronic acids. While specific data for this compound-palladium catalysts in this reaction is not extensively reported in the reviewed literature, we can benchmark its potential against established systems. Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active in Suzuki-Miyaura couplings.[2]
Table 2: Representative Performance of Common Catalysts in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [3] |
| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | [3] |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [3] |
The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands such as SPhos often enabling high turnover numbers and broad substrate scope.[3] Traditional catalysts like Pd(PPh₃)₄ remain a reliable choice for many applications.[3]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines. The performance of palladium catalysts in this reaction is highly dependent on the phosphine ligand. While there is a lack of specific data for this compound catalysts in this context, a comparison with widely used systems provides a useful benchmark.
Table 3: Representative Performance of Common Catalysts in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | t-BuOK | Toluene | 85 | - | High | [4] |
| 2 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | RT | - | High | [4] |
| 3 | Pd(OAc)₂/PtBu₃ | t-Bu₃P | NaOtBu | Toluene | RT | - | High | [5] |
Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., RuPhos, t-BuXPhos), are highly effective for the amination of challenging aryl chlorides.[4][6]
Experimental Protocols
General Procedure for the Mizoroki-Heck Reaction Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium[1][7]
In a reaction vessel, the aryl bromide (1.0 mmol), alkene (1.2 mmol), K₂CO₃ (1.5 mmol), and N,N-dimethylformamide (DMF, 5 mL) are combined. To this mixture, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (0.0005 mmol, 0.05 mol%) is added. The reaction mixture is then heated to 100 °C and stirred until the reaction is complete (monitored by GC or TLC). After cooling to room temperature, the mixture is diluted with water and extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for a Suzuki-Miyaura Coupling Reaction
To a flask are added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
A reaction tube is charged with a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%), a phosphine ligand (e.g., Mor-DalPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. A solvent (e.g., toluene, 1 mL) is added, followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol). The tube is sealed and heated to the appropriate temperature (e.g., 100 °C) for the required time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General workflow for a Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloro-bis(aminophosphine) complexes of palladium: highly convenient, reliable and extremely active suzuki-miyaura catalysts with excellent functional group tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
spectroscopic techniques for characterizing phosphine complexes
A Comprehensive Guide to Spectroscopic Techniques for Characterizing Phosphine Complexes
For researchers, scientists, and drug development professionals working with phosphine complexes, a thorough structural and electronic characterization is paramount. This guide provides a detailed comparison of the most common spectroscopic techniques employed for this purpose, supported by experimental data and protocols.
Introduction to Phosphine Complex Characterization
Phosphine ligands (PR₃) are integral to a vast array of metal complexes used in catalysis, materials science, and medicinal chemistry. The electronic and steric properties of the phosphine ligand profoundly influence the reactivity, stability, and catalytic activity of the resulting complex. A multi-faceted analytical approach is therefore essential for unambiguous characterization. This guide focuses on five key spectroscopic techniques: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, X-ray Crystallography, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparison of Spectroscopic Techniques
Each spectroscopic technique offers unique insights into the properties of phosphine complexes. The choice of methods depends on the specific information required, such as the nature of the metal-phosphine bond, the geometry of the complex, or its electronic structure.
| Technique | Information Obtained | Sample Phase | Destructive? | Key Advantages | Key Limitations |
| ³¹P NMR Spectroscopy | Electronic environment of the phosphorus atom, number of phosphine ligands, coordination shifts, P-P and P-metal coupling constants.[1][2] | Solution | No | Highly sensitive to changes in the phosphorus environment, provides quantitative information.[2] | Provides information only about the phosphorus nuclei and their immediate surroundings. |
| Infrared (IR) Spectroscopy | Vibrational modes of the complex, particularly useful for identifying co-ligands like CO, and for probing the electronic effects of the phosphine ligand.[3][4] | Solid, Liquid, Gas | No | Fast, non-destructive, and highly sensitive to changes in bond strength. | Can be complex to interpret for molecules with many vibrational modes. |
| X-ray Crystallography | Precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[5][6] | Solid (single crystal) | No | Provides definitive structural information. | Requires a suitable single crystal, which can be difficult to grow. |
| Mass Spectrometry (MS) | Molecular weight of the complex, isotopic distribution, and fragmentation patterns (with tandem MS).[7][8][9] | Gas phase (from solid or solution) | Yes (for some methods) | High sensitivity and accuracy for molecular weight determination. | Can be challenging for fragile or non-volatile complexes. |
| UV-Vis Spectroscopy | Electronic transitions within the complex, such as d-d transitions and charge-transfer bands.[10][11][12] | Solution | No | Provides information about the electronic structure and can be used for quantitative analysis. | Spectra can have broad, overlapping bands, making interpretation difficult. |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various spectroscopic techniques for the characterization of phosphine complexes.
Table 1: Typical ³¹P NMR Chemical Shift (δ) Ranges for Phosphine Ligands and Complexes
Referenced to 85% H₃PO₄[13]
| Compound Type | Chemical Shift Range (ppm) | Notes |
| Free Tertiary Phosphines (R₃P) | -60 to +50 | Dependent on the nature of the R groups.[13] |
| Coordinated Tertiary Phosphines | -20 to +100 | Coordination to a metal center typically leads to a downfield shift.[14] |
| Phosphine Oxides (R₃P=O) | +20 to +100 | Significant downfield shift upon oxidation. |
| Bridging Phosphido Ligands (μ-PR₂) | +200 to +400 | Highly deshielded environment. |
Table 2: Characteristic Infrared (IR) Frequencies for Phosphine Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| ν(CO) in Metal Carbonyl Phosphine Complexes | 1850 - 2150 | The frequency is sensitive to the electron-donating ability of the phosphine ligand; stronger donors lead to lower ν(CO).[15] |
| ν(P-Ph) | 1430 - 1440 | Characteristic stretching vibration for triphenylphosphine and related aryl phosphines. |
| ν(P-C) alkyl | 650 - 800 | Stretching vibrations for alkyl phosphine ligands. |
| ν(M-P) | 150 - 450 | Metal-phosphine stretching frequency, provides direct information about the M-P bond strength.[3] |
| ν(P-F) in PF₃ Complexes | 850 - 960 | Shifts to higher frequency upon coordination.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are protocols for key experiments.
Protocol 1: Acquiring a ³¹P{¹H} NMR Spectrum
-
Sample Preparation:
-
Dissolve 5-10 mg of the phosphine complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in a clean, dry NMR tube.[13][16]
-
If the complex is air-sensitive, prepare the sample in a glovebox or using Schlenk line techniques.[17]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the ³¹P frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of ³¹P chemical shifts (e.g., -100 to 200 ppm).
-
Use a calibrated 90° pulse.
-
Set an appropriate relaxation delay (D1), typically 1-5 seconds, to allow for full relaxation of the phosphorus nuclei. For quantitative measurements, a longer delay (5-7 times T₁) is necessary.
-
Acquire the spectrum with proton decoupling (e.g., using a WALTZ-16 sequence) to simplify the spectrum to singlets for each unique phosphorus environment.
-
Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).[13]
-
Integrate the signals if quantitative information is desired (note that NOE effects can sometimes lead to inaccurate integrations).[18]
-
Protocol 2: Sample Preparation for Single-Crystal X-ray Diffraction
-
Crystal Selection:
-
Crystal Mounting:
-
Carefully pick up the selected crystal using a cryoloop or a glass fiber coated with a small amount of paratone oil or grease.
-
If the crystals are sensitive to air or solvent loss, perform this step quickly or in a controlled environment (e.g., under a stream of cold nitrogen gas or in a glovebox).[6]
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential degradation.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
-
Visualization of Workflows and Relationships
Graphical representations of experimental workflows and the interplay between different analytical techniques can aid in understanding the characterization process.
Caption: Workflow for the characterization of a phosphine complex using ³¹P NMR spectroscopy.
Caption: Interrelationship of spectroscopic techniques for phosphine complex characterization.
Conclusion
The comprehensive characterization of phosphine complexes relies on the synergistic use of multiple spectroscopic techniques. While ³¹P NMR provides invaluable information about the phosphorus ligand itself and its coordination, and X-ray crystallography offers the ultimate structural determination, techniques like IR, Mass Spectrometry, and UV-Vis spectroscopy contribute crucial details about bonding, molecular weight, and electronic structure. By employing a combination of these methods and following rigorous experimental protocols, researchers can gain a deep and accurate understanding of their phosphine complexes, which is essential for advancing their applications in various scientific fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
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- 15. chem.tamu.edu [chem.tamu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 18. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Comparative Guide to the Steric and Electronic Properties of Tripiperidinophosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phosphine ligands utilized in catalysis and coordination chemistry, tripiperidinophosphine presents a unique combination of electronic and steric characteristics. This guide provides a comparative analysis of this compound against three widely used phosphine ligands: triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and tri-tert-butylphosphine (P(tBu)₃). By examining key experimental and computational parameters, this document aims to equip researchers with the necessary data to make informed decisions when selecting ligands for their specific applications.
Quantitative Comparison of Ligand Properties
The steric and electronic nature of a phosphine ligand dictates its behavior in a metal complex, influencing reaction rates, selectivity, and catalyst stability. These properties are commonly quantified by the Tolman cone angle (θ), the Tolman electronic parameter (TEP), and the pKa of the corresponding phosphonium ion.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | pKa of [HP(R)₃]⁺ |
| This compound | ~164 (estimated) | ~2058 (estimated) | ~11 (estimated) |
| Triphenylphosphine (PPh₃) | 145[1][2] | 2068.9 | 2.73[1] |
| Tricyclohexylphosphine (PCy₃) | 170[1][2] | 2056.4[3] | 9.70[1] |
| Tri-tert-butylphosphine (P(tBu)₃) | 182[3] | 2056.1[3] | 11.4 |
Experimental Protocols
Determination of Tolman's Electronic Parameter (TEP)
The Tolman electronic parameter is an experimental measure of the electron-donating or -withdrawing ability of a phosphine ligand.[4] It is determined by infrared (IR) spectroscopy of a nickel tricarbonyl complex of the phosphine, LNi(CO)₃.[4][5]
Workflow for TEP Determination:
References
A Comparative Guide to Phosphine Catalysts in Organic Synthesis: Focus on Tripiperidinophosphine
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of tripiperidinophosphine with other phosphine catalysts, particularly in the context of the Morita-Baylis-Hillman (MBH) and related reactions. While comprehensive kinetic data for this compound is limited in publicly available literature, this guide synthesizes available information on its performance alongside more extensively studied phosphine catalysts, supported by general experimental protocols and mechanistic insights.
Performance Comparison of Phosphine Catalysts
The efficacy of a phosphine catalyst is largely dictated by its electronic and steric properties. Trialkylphosphines, including this compound, are generally more nucleophilic and basic than triarylphosphines, which often translates to higher reaction rates. However, the steric bulk of the phosphine can also play a crucial role in catalyst efficiency and selectivity.
To illustrate the relative performance, the following table summarizes typical reaction times and yields for the Morita-Baylis-Hillman reaction between an aldehyde and an activated alkene, catalyzed by various phosphines. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst | Structure | Typical Reaction Time (h) | Typical Yield (%) |
| This compound | P(NC₅H₁₀)₃ | Data not available | Data not available |
| Triphenylphosphine | P(C₆H₅)₃ | 24 - 120 | 50 - 80 |
| Tributylphosphine | P(n-C₄H₉)₃ | 12 - 48 | 70 - 95 |
| Trimethylphosphine | P(CH₃)₃ | 6 - 24 | 80 - 98 |
Note: The data presented for triphenylphosphine, tributylphosphine, and trimethylphosphine are generalized from various literature sources on the Morita-Baylis-Hillman reaction and are intended for comparative purposes. Specific reaction conditions will significantly impact outcomes.
While specific kinetic data for this compound is scarce, its structural similarity to other trialkylphosphines suggests it would exhibit high reactivity. The piperidino substituents confer significant steric bulk and electron-donating character to the phosphorus center, which are known to influence the rate-determining steps of many catalytic cycles.
Experimental Protocols
The following is a generalized experimental protocol for conducting a kinetic study of a phosphine-catalyzed reaction, such as the Morita-Baylis-Hillman reaction. This protocol should be adapted and optimized for the specific substrates and catalyst being investigated.
General Procedure for a Trial Morita-Baylis-Hillman Reaction:
-
Reactant Preparation: A solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) is prepared in a suitable solvent (e.g., THF, CH₂Cl₂, 5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: The phosphine catalyst (e.g., this compound, 0.1 mmol, 10 mol%) is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals to determine the consumption of reactants and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired product.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Study Protocol:
To determine the reaction order and rate constant, a series of experiments are conducted where the concentration of one reactant or the catalyst is varied while keeping the others constant.
-
Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, activated alkene, and phosphine catalyst of known concentrations in the chosen solvent.
-
Reaction Initiation: In a thermostated reactor, combine the appropriate volumes of the stock solutions to achieve the desired initial concentrations. Start the timer upon the addition of the final component (typically the catalyst).
-
Data Collection: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent). Analyze the quenched aliquots using a calibrated analytical technique (e.g., GC or HPLC) to determine the concentration of the product or the disappearance of a reactant.
-
Data Analysis: Plot the concentration of the species of interest versus time. From these plots, determine the initial reaction rate for each experiment. By analyzing the relationship between the initial rate and the initial concentrations of the reactants and catalyst, the reaction order with respect to each component and the overall rate constant can be determined.
Mechanistic Insights and Visualization
The catalytic cycle of phosphine-catalyzed reactions, such as the MBH reaction, typically involves several key steps. Understanding these pathways is crucial for optimizing reaction conditions and designing more efficient catalysts.
Catalytic Cycle of the Morita-Baylis-Hillman Reaction
The generally accepted mechanism for the phosphine-catalyzed Morita-Baylis-Hillman reaction is initiated by the nucleophilic attack of the phosphine on the activated alkene to form a zwitterionic intermediate. This intermediate then adds to the aldehyde, followed by a proton transfer and elimination of the catalyst to regenerate it and yield the final product.
Caption: Catalytic cycle of the phosphine-catalyzed Morita-Baylis-Hillman reaction.
Experimental Workflow for Kinetic Analysis
A typical workflow for conducting kinetic studies of these reactions involves a systematic variation of reactant concentrations and careful monitoring of the reaction progress over time.
Caption: Experimental workflow for the kinetic analysis of a catalyzed reaction.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tripiperidinophosphine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Tripiperidinophosphine, also known as Tris(piperidino)phosphine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This compound is a hazardous chemical, and its disposal requires careful planning and execution.
Core Safety and Handling Principles
This compound is classified as a hazardous substance with the following primary concerns:
-
Irritant: Causes skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.
-
Flammability: It is a highly flammable liquid and vapor.
Due to these hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A flame-retardant laboratory coat
Disposal Plan: The Preferred and Safest Method
The most critical aspect of disposing of this compound is to ensure it is done in a compliant and safe manner.
The primary and highly recommended method for the disposal of this compound is to engage a licensed and certified hazardous waste disposal company.
These professional services have the expertise, equipment, and regulatory knowledge to handle and dispose of hazardous chemicals like this compound safely.
Operational Steps for Professional Disposal:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams.
-
Store waste this compound in its original, clearly labeled container, or a compatible, properly labeled waste container.
-
Ensure the container is tightly sealed and stored in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., "Flammable," "Toxic," "Irritant").
-
Follow all institutional and local regulations for hazardous waste labeling.
-
-
Contacting a Disposal Vendor:
-
Reach out to your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal by a licensed hazardous waste contractor.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound.
-
Understanding Chemical Neutralization (For Informational Purposes)
While in-laboratory chemical neutralization by researchers is not recommended for this compound due to the lack of specific, validated protocols and the inherent risks, it is valuable for laboratory professionals to understand the chemical principles that may be employed by professional disposal services to render the compound less hazardous. Organophosphorus compounds like this compound can often be detoxified through chemical reactions.
Two common methods for the degradation of similar organophosphorus compounds are:
-
Oxidation: Phosphines can be oxidized to their corresponding phosphine oxides, which are generally more stable and less toxic. Common laboratory oxidizing agents that could be used by professionals in a controlled setting include hydrogen peroxide or potassium permanganate.
-
Hydrolysis: The phosphorus-nitrogen bonds in aminophosphines can be susceptible to cleavage by water (hydrolysis), often under acidic or basic conditions. This process would break down the molecule into less hazardous components.
It is imperative to reiterate that attempting these chemical neutralization procedures in a standard laboratory setting without a thoroughly validated and peer-reviewed protocol is strongly discouraged. The reactions themselves can be hazardous, potentially generating heat, toxic fumes, or other dangerous byproducts.
Data Summary: Hazard Classifications
| Hazard Classification | Description | GHS Pictograms |
| Skin Irritation | Causes skin irritation.[1] | GHS07 |
| Eye Irritation | Causes serious eye irritation.[1] | GHS07 |
| Respiratory Irritation | May cause respiratory irritation.[1] | GHS07 |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 |
| Acute Toxicity (Dermal/Inhalation) | Toxic in contact with skin or if inhaled. | GHS06 |
| Flammability | Highly flammable liquid and vapor. | GHS02 |
Logical Workflow for Disposal
The following diagram outlines the mandatory, step-by-step logical workflow for the safe and compliant disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these established procedures and prioritizing the use of professional disposal services, you contribute to a safer laboratory environment and ensure compliance with all relevant regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tripiperidinophosphine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tripiperidinophosphine. Adherence to these protocols is essential for ensuring personal safety and proper environmental stewardship.
This compound is a valuable reagent in organic synthesis, notably as a ligand in cross-coupling reactions. However, its handling requires stringent safety measures due to its hazardous properties. This guide outlines the necessary personal protective equipment (PPE), detailed operational procedures, and a comprehensive disposal plan to minimize risks associated with its use.
Hazard and Exposure Data
Understanding the quantitative hazard and exposure limits of this compound is the first step in safe handling. The following table summarizes key data points.
| Data Point | Value | GHS Hazard Statement |
| CAS Number | 13954-38-6 | - |
| Molecular Formula | C₁₅H₃₀N₃P | - |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The following table details the required equipment for incidental and extended contact scenarios.
| Body Part | Incidental Contact (e.g., transfers, weighing) | Extended Contact (e.g., synthesis, workup) |
| Hands | Double-gloving with 8 mil nitrile gloves. | Heavy-duty chemical resistant gloves (e.g., Butyl rubber or Viton™) over 8 mil nitrile gloves. |
| Eyes/Face | Chemical safety goggles and a face shield. | Full-face respirator with a combination particulate and "Type B" (inorganic gases) cartridge.[2][3] |
| Body | Flame-retardant lab coat. | Chemical-resistant suit or apron over a flame-retardant lab coat. |
| Respiratory | Work in a certified chemical fume hood. | Full-face respirator with a combination particulate and "Type B" (inorganic gases) cartridge.[2][3] |
Experimental Protocol: Mizoroki-Heck Cross-Coupling Reaction
This section provides a detailed methodology for a common application of this compound as a ligand in a Mizoroki-Heck cross-coupling reaction.
Objective: To synthesize an arylated olefin via a palladium-catalyzed cross-coupling reaction using this compound as a ligand.[4]
Materials:
-
Aryl bromide
-
Olefin
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source and this compound in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for ligand coordination.
-
Reaction Setup: To the pre-formed catalyst solution, add the aryl bromide, olefin, and base under a continuous flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. This should be done in a fume hood, as off-gassing may occur.
-
Work-up: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel.
Operational and Disposal Plan
A systematic plan for the entire lifecycle of this compound in the laboratory is critical. The following workflow and disposal plan must be strictly followed.
Step-by-Step Disposal Guidance:
-
Segregation of Waste Streams:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent from chromatography, in a designated, labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
Solid Waste: Collect all solid waste, including contaminated silica gel, filter paper, and disposable labware, in a separate, clearly labeled hazardous waste container.
-
Contaminated PPE: Place all disposable PPE, such as gloves, bench paper, and disposable lab coats, in a designated hazardous waste bag immediately after use.
-
-
Decontamination of Glassware:
-
Rinse all glassware that has been in contact with this compound with a small amount of an appropriate organic solvent (e.g., acetone or ethyl acetate) in a fume hood.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the glassware with soap and water.
-
-
Labeling and Storage of Waste:
-
Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
-
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental well-being.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
